hCAIX-IN-20
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H13Cl2N5O4S2 |
|---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
2-[[5-cyano-4-(2,3-dichlorophenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C19H13Cl2N5O4S2/c20-14-3-1-2-12(16(14)21)17-13(8-22)18(28)26-19(25-17)31-9-15(27)24-10-4-6-11(7-5-10)32(23,29)30/h1-7H,9H2,(H,24,27)(H2,23,29,30)(H,25,26,28) |
InChI Key |
PQRLXCLUJAOULG-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of hCAIX-IN-20 (SLC-0111) in Hypoxic Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hypoxia is a hallmark of the tumor microenvironment, contributing to aggressive cancer phenotypes and resistance to conventional therapies. Carbonic anhydrase IX (CAIX) is a transmembrane enzyme whose expression is strongly induced by hypoxia and plays a critical role in tumor cell adaptation to acidic conditions. hCAIX-IN-20, also known as SLC-0111, is a first-in-class, potent, and selective small molecule inhibitor of CAIX. This technical guide provides a comprehensive overview of the mechanism of action of SLC-0111 in hypoxic tumors, supported by preclinical data, detailed experimental protocols, and visualizations of the key pathways and processes. SLC-0111 disrupts the pH-regulating activity of CAIX, leading to intracellular acidification and extracellular alkalinization, which in turn inhibits tumor growth, proliferation, and metastasis. Preclinical studies have demonstrated the efficacy of SLC-0111 as a monotherapy and in combination with chemotherapy and immunotherapy in various cancer models, including breast, pancreatic, and glioblastoma. A phase 1 clinical trial has established its safety profile in patients with advanced solid tumors.
Introduction: The Role of CAIX in Hypoxic Tumors
Solid tumors frequently outgrow their vascular supply, leading to regions of low oxygen, or hypoxia. In response to hypoxia, tumor cells activate the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α), which upregulates a host of genes that promote survival, angiogenesis, and metastasis.[1] One of the most strongly induced HIF-1α target genes is CA9, which encodes for Carbonic Anhydrase IX (CAIX).[1]
CAIX is a transmembrane enzyme with an extracellular catalytic domain. Its primary function is to catalyze the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+).[1] In the hypoxic and acidic tumor microenvironment, CAIX is highly active on the cell surface. It converts CO2, a metabolic byproduct, into protons and bicarbonate ions. The protons are extruded into the extracellular space, contributing to the acidification of the tumor microenvironment, while the bicarbonate ions are transported into the cell, maintaining a neutral to slightly alkaline intracellular pH (pHi).[1] This pH gradient—acidic outside, alkaline inside—is crucial for tumor cell survival and progression. It promotes proliferation, invasion, and resistance to apoptosis and chemotherapy.[1] Due to its restricted expression in normal tissues and high expression in a wide range of solid tumors, CAIX is an attractive therapeutic target.
This compound (SLC-0111): A Selective CAIX Inhibitor
This compound (SLC-0111) is a ureido-substituted benzenesulfonamide (B165840) that acts as a potent and selective inhibitor of the enzymatic activity of CAIX and, to a lesser extent, CAXII.[2] Its selectivity for these tumor-associated isoforms over cytosolic CAI and CAII minimizes off-target effects.[2]
Mechanism of Action of SLC-0111 in Hypoxic Tumors
The primary mechanism of action of SLC-0111 is the inhibition of the catalytic activity of CAIX. By blocking the conversion of CO2 to bicarbonate and protons on the surface of hypoxic tumor cells, SLC-0111 disrupts the crucial pH-regulating function of CAIX. This leads to two key consequences:
-
Intracellular Acidification: The inhibition of bicarbonate production and import leads to the accumulation of acidic metabolic byproducts within the tumor cell, causing a drop in intracellular pH. This intracellular acidification is detrimental to cancer cells, as it can inhibit the activity of glycolytic enzymes, disrupt metabolic processes, and induce apoptosis.
-
Extracellular Alkalinization: By preventing the extrusion of protons into the extracellular space, SLC-0111 leads to a localized increase in the pH of the tumor microenvironment. This can enhance the efficacy of certain chemotherapeutic agents that are weak bases and are more readily taken up by cells in a more alkaline environment.
The disruption of pH homeostasis by SLC-0111 triggers a cascade of downstream effects that collectively inhibit tumor progression:
-
Inhibition of Cell Proliferation and Survival: The acidic intracellular environment created by SLC-0111 is unfavorable for cell growth and can trigger programmed cell death (apoptosis).
-
Reduction of Cell Migration and Invasion: The acidic tumor microenvironment promotes the activity of proteases that degrade the extracellular matrix, facilitating invasion and metastasis. By increasing the extracellular pH, SLC-0111 can inhibit these processes.
-
Sensitization to Chemotherapy and Immunotherapy: SLC-0111 has been shown to potentiate the effects of conventional chemotherapies and immune checkpoint inhibitors.[3][4] The altered pH gradient can enhance the uptake and cytotoxicity of certain drugs. Furthermore, a less acidic tumor microenvironment can improve the function of immune cells, such as T cells, enhancing their anti-tumor activity.
Signaling Pathways and Logical Relationships
The mechanism of action of SLC-0111 can be visualized as a series of interconnected events, starting from the hypoxic tumor microenvironment and culminating in tumor growth inhibition.
References
- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of SLC-0111: A Potent and Selective Carbonic Anhydrase IX Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a variety of solid tumors and is largely absent in normal tissues.[1] Its expression is primarily regulated by the hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor activated in the hypoxic tumor microenvironment.[2] CAIX plays a crucial role in tumor progression by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[3] This enzymatic activity contributes to the acidification of the tumor microenvironment and the maintenance of a neutral intracellular pH, which promotes tumor cell survival, proliferation, and metastasis.[2][3] These characteristics make CAIX an attractive target for the development of novel anticancer therapies.
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of SLC-0111, a first-in-class, potent, and selective inhibitor of human carbonic anhydrase IX (hCAIX). SLC-0111, a ureido-substituted benzenesulfonamide, has shown significant promise in preclinical studies and has advanced into clinical trials for the treatment of advanced solid tumors.[4][5]
Discovery of SLC-0111
The discovery of SLC-0111 emerged from a focused drug design strategy aimed at developing selective inhibitors of tumor-associated CA isoforms, particularly CAIX and CAXII, over the ubiquitous cytosolic isoforms CA I and II. The research, pioneered by the laboratory of Professor Claudiu T. Supuran, utilized a "tail approach" in inhibitor design.[6] This strategy involves attaching diverse chemical moieties (tails) to a core zinc-binding scaffold, in this case, a benzenesulfonamide, to achieve specific interactions with the unique structural features of the target enzyme's active site.
A key publication in 2011 by Pacchiano et al. described the synthesis and evaluation of a series of ureido-substituted benzenesulfonamides with potent inhibitory activity against hCAIX and hCAXII.[7] This work laid the foundation for the development of SLC-0111, which incorporates a 4-fluorophenylureido tail. This specific substitution pattern proved to be crucial for achieving high affinity for CAIX and selectivity over other isoforms.[8] The rationale behind this design was to exploit the differences in the active site cavities of the various CA isoforms, allowing for the development of inhibitors that preferentially bind to the tumor-associated enzymes.
Synthesis Pathway
The synthesis of SLC-0111, 4-((4-fluorophenyl)carbamoylamino)benzenesulfonamide, is achieved through a straightforward and efficient synthetic route. The general procedure involves the reaction of a sulfanilamide (B372717) with an appropriate isocyanate.[9]
Caption: Synthetic pathway of SLC-0111.
Quantitative Data: Inhibition Profile of SLC-0111
SLC-0111 exhibits potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII, with significantly lower activity against the cytosolic isoforms I and II. The inhibitory activity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) (nM) | IC50 (µg/mL) |
| hCA I | >10,000 | 20.29 |
| hCA II | 980 | 0.569 |
| hCA IX | 45 | 0.048 - 0.399 |
| hCA XII | 4.5 | 0.096 - 2.97 |
| Data compiled from multiple sources.[6][10] |
Mechanism of Action and Signaling Pathway
The primary mechanism of action of SLC-0111 is the direct inhibition of the enzymatic activity of CAIX at the cell surface.[5] By blocking the conversion of CO2 to bicarbonate and protons, SLC-0111 disrupts the pH regulatory machinery of tumor cells in the hypoxic microenvironment. This leads to an increase in intracellular pH and a decrease in extracellular pH, effectively reversing the pH gradient that is favorable for tumor growth and invasion.[2]
The downstream effects of CAIX inhibition by SLC-0111 are multifaceted and converge on the induction of apoptosis and the inhibition of the epithelial-to-mesenchymal transition (EMT), a key process in metastasis.
-
Induction of Apoptosis: The alteration of intracellular pH homeostasis can trigger cellular stress pathways, leading to the activation of pro-apoptotic proteins such as p53 and the cleavage of executioner caspases like caspase-3.[10]
-
Inhibition of EMT: CAIX has been shown to play a role in promoting EMT. Inhibition of CAIX by SLC-0111 can lead to the upregulation of epithelial markers, such as E-cadherin, and the downregulation of mesenchymal markers, like N-cadherin, thereby suppressing the metastatic potential of cancer cells.[2]
-
Modulation of HIF-1α Signaling: While CAIX is a downstream target of HIF-1α, there is also evidence suggesting a feedback loop where CAIX activity can influence HIF-1α signaling. By altering the tumor microenvironment, SLC-0111 may indirectly modulate the activity of HIF-1α and its downstream targets involved in tumor progression.[11]
Caption: Mechanism of action of SLC-0111.
Experimental Protocols
Synthesis of SLC-0111 (General Procedure)
The synthesis of ureido-substituted benzenesulfonamides like SLC-0111 is typically carried out as follows:
-
Dissolution of Sulfanilamide: To a solution of sulfanilamide (1.0 equivalent) in acetonitrile, add 4-fluorophenyl isocyanate (1.0 equivalent).
-
Reaction: The reaction mixture is stirred at room temperature (approximately 21°C) for 24 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica (B1680970) gel to yield the final product, 4-((4-fluorophenyl)carbamoylamino)benzenesulfonamide (SLC-0111).[9]
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)
The inhibitory activity of SLC-0111 against various carbonic anhydrase isoforms is determined using a stopped-flow instrument to measure the kinetics of CO2 hydration.
-
Reagents and Buffers:
-
Purified recombinant human CA isoforms (I, II, IX, XII).
-
Buffer solution (e.g., 20 mM Tris-HCl, pH 7.4).
-
CO2-saturated water.
-
pH indicator (e.g., phenol (B47542) red).
-
SLC-0111 stock solution in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
The assay is performed at a constant temperature (e.g., 25°C).
-
The reaction is initiated by rapidly mixing a solution of the CA enzyme and the inhibitor in buffer with a CO2-saturated solution.
-
The change in pH due to the formation of protons is monitored by the change in absorbance of the pH indicator over time.
-
The initial rates of the reaction are measured at different concentrations of the inhibitor.
-
-
Data Analysis:
-
The inhibition constants (Ki) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition. The Cheng-Prusoff equation is used to calculate the Ki from the IC50 values.
-
Conclusion
SLC-0111 is a promising, potent, and selective inhibitor of the tumor-associated carbonic anhydrase IX. Its discovery through a rational, structure-based design approach and its straightforward synthesis make it an important tool for cancer research and a potential therapeutic agent. The mechanism of action, centered on the disruption of tumor pH homeostasis, leads to the induction of apoptosis and the suppression of metastasis. The in-depth understanding of its synthesis and biological activity, as outlined in this guide, provides a solid foundation for further research and development in the field of CAIX-targeted cancer therapy.
References
- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and carbonic anhydrase inhibition of a series of SLC-0111 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Therapeutic Targeting Hypoxia-Inducible Factor (HIF-1) in Cancer: Cutting Gordian Knot of Cancer Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Carbonic Anhydrase IX Inhibition in Tumor pH Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment is characterized by hypoxia and acidosis, which contribute to cancer progression, metastasis, and resistance to therapy. Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in many solid tumors in response to hypoxia. Its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, thereby regulating both intracellular and extracellular pH (pHe). By maintaining a relatively alkaline intracellular pH (pHi), CAIX promotes cancer cell survival and proliferation. Concurrently, the extrusion of protons contributes to the acidification of the extracellular space, which facilitates invasion and metastasis. These critical roles make CAIX a compelling target for anticancer drug development.
This technical guide provides an in-depth overview of the role of CAIX in tumor pH regulation, with a focus on the well-characterized inhibitor SLC-0111. While the specific compound "hCAIX-IN-20" was initially sought, a thorough literature search did not yield specific data for a molecule with this designation. Therefore, SLC-0111, a clinically evaluated CAIX inhibitor, will be used as a representative agent to illustrate the principles and effects of CAIX inhibition. This document will detail the quantitative effects of CAIX inhibition, outline key experimental protocols, and provide visual representations of the underlying biological pathways and experimental workflows.
Core Concept: CAIX and Tumor pH Homeostasis
Under hypoxic conditions, tumor cells upregulate CAIX expression. The catalytic domain of CAIX is located extracellularly. It efficiently converts CO2, a metabolic byproduct, into protons and bicarbonate ions. This enzymatic activity has a dual effect on the tumor microenvironment:
-
Extracellular Acidification: The generated protons are released into the extracellular space, lowering the pHe. An acidic pHe promotes the activity of proteases involved in extracellular matrix degradation, facilitating cell invasion and metastasis. It can also suppress the activity of immune cells, contributing to immune evasion.
-
Intracellular Alkalinization: The bicarbonate ions are transported into the cancer cell, often via bicarbonate transporters, leading to an increase in pHi. This alkaline intracellular environment is optimal for the activity of glycolytic enzymes and promotes cell proliferation and survival while preventing intracellular acidosis-induced apoptosis.
Inhibition of CAIX disrupts this pH regulation machinery, leading to an increase in pHe and a decrease in pHi, which can selectively kill cancer cells adapted to acidic microenvironments.
Quantitative Data on CAIX Inhibition by SLC-0111
The following tables summarize the quantitative data on the inhibitory activity of SLC-0111 against various carbonic anhydrase isoforms and its effects on cancer cells.
Table 1: Inhibitory Activity of SLC-0111 against Carbonic Anhydrase Isoforms
| Isoform | Inhibition Constant (Ki) | IC50 | Species | Assay Method | Reference |
| hCA I | >10,000 nM | - | Human | Stopped-Flow CO2 Hydration | [1] |
| hCA II | 980 nM | - | Human | Stopped-Flow CO2 Hydration | [1] |
| hCA IX | 45 nM | - | Human | Stopped-Flow CO2 Hydration | [1] |
| hCA XII | 4.5 nM | - | Human | Stopped-Flow CO2 Hydration | [1] |
Note: Lower Ki and IC50 values indicate greater inhibitory potency.
Table 2: In Vitro Efficacy of SLC-0111 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Conditions | Effect | Reference |
| A375-M6 | Melanoma | >100 (single agent) | Normoxia | Sensitizes to Dacarbazine and Temozolomide | [2] |
| MCF7 | Breast Cancer | >100 (single agent) | Normoxia | Sensitizes to Doxorubicin | [2] |
| HCT116 | Colorectal Cancer | >100 (single agent) | Normoxia | Sensitizes to 5-Fluorouracil | [2] |
| HNSCC cells | Head and Neck Squamous Carcinoma | Not specified | Hypoxia | Reduces proliferation, migration, and invasion when combined with cisplatin (B142131) | [3] |
| HUH6 | Hepatoblastoma | Not specified | Hypoxia | Decreases CAIX mRNA expression by 40-60% | [4] |
| MDA-MB-231 | Breast Cancer | Not specified | Hypoxia | Reduces tumor growth in vivo | [5] |
| SKOV3 | Ovarian Cancer | Not specified | Hypoxia | Inhibits cell motility | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of CAIX in Tumor pH Regulation
The following diagram illustrates the central role of CAIX in maintaining the pH homeostasis that is favorable for tumor cell survival and invasion.
Caption: CAIX-mediated regulation of tumor pH.
Experimental Workflow: Measuring CAIX Activity
A common method to measure the activity of carbonic anhydrase and the potency of its inhibitors is the colorimetric esterase activity assay.
Caption: Workflow for CAIX activity assay.
Experimental Workflow: Measuring Tumor pH
Several techniques can be employed to measure intracellular and extracellular pH in tumors. Magnetic Resonance Spectroscopy (MRS) is a non-invasive in vivo method.
Caption: Workflow for in vivo tumor pH measurement.
Experimental Protocols
1. Carbonic Anhydrase Activity Assay (Colorimetric)
This protocol is based on the esterase activity of CA, which can be measured spectrophotometrically.
-
Materials:
-
Recombinant human CAIX
-
SLC-0111 or other inhibitors
-
Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.4)
-
Substrate: p-Nitrophenylacetate (p-NPA)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of SLC-0111 in Assay Buffer.
-
In a 96-well plate, add Assay Buffer, CAIX enzyme solution, and the inhibitor solution to each well. Include controls with no inhibitor and no enzyme.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 5-10 minutes) at a constant temperature.
-
Calculate the rate of reaction (change in absorbance per unit time).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
2. In Vivo Tumor pH Measurement using 31P Magnetic Resonance Spectroscopy (MRS)
This non-invasive technique allows for the simultaneous measurement of intracellular and extracellular pH in tumors of living animals.[6][7]
-
Materials:
-
Tumor-bearing animal model
-
Anesthesia
-
MRS-compatible animal holder
-
3-aminopropylphosphonate (3-APP) for pHe measurement
-
High-field MRI/MRS scanner
-
-
Procedure:
-
Anesthetize the tumor-bearing animal and position it in the scanner.
-
For pHe measurement, administer 3-APP to the animal (e.g., via intraperitoneal injection) and allow for distribution to the tumor.
-
Acquire 31P MRS spectra from a localized region of interest within the tumor.
-
The chemical shift of the endogenous inorganic phosphate (B84403) (Pi) peak is dependent on the intracellular pH.
-
The chemical shift of the exogenous 3-APP peak is dependent on the extracellular pH.
-
Use pre-determined calibration curves to convert the chemical shifts of Pi and 3-APP into pHi and pHe values, respectively.
-
The Henderson-Hasselbalch equation can be used to relate the chemical shift to the pH.
-
Conclusion
The inhibition of carbonic anhydrase IX presents a promising strategy for cancer therapy by targeting the unique pH regulatory mechanisms of tumor cells. By disrupting the ability of cancer cells to maintain a favorable intracellular pH and by alleviating the acidic extracellular microenvironment, CAIX inhibitors like SLC-0111 can hinder tumor growth, invasion, and metastasis, and may enhance the efficacy of conventional chemotherapies. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to advance this therapeutic approach. Further investigation into the synergistic effects of CAIX inhibitors with other anticancer agents, including immunotherapy, is warranted to fully realize their clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 5. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor pH and its measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
hCAIX-IN-20 (APBS-5m): A Technical Whitepaper on a Potent and Selective Carbonic Anhydrase IX Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a wide range of solid tumors and is a key regulator of the tumor microenvironment. Its expression is predominantly induced by hypoxia, a common feature of solid tumors, and is associated with poor prognosis and resistance to therapy. CAIX contributes to tumor progression by maintaining a favorable intracellular pH for cancer cell survival and proliferation while acidifying the extracellular space, which promotes invasion and metastasis. These characteristics make CAIX an attractive target for anticancer drug development. This technical guide provides an in-depth overview of hCAIX-IN-20, also known as APBS-5m, a novel small molecule inhibitor with high potency and selectivity for human carbonic anhydrase IX (hCA IX). This document details its mechanism of action, inhibitory profile, in vitro and in vivo efficacy, and the experimental protocols utilized for its characterization.
Introduction to Carbonic Anhydrase IX as a Therapeutic Target
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] While several CA isoforms exist, CAIX is of particular interest in oncology due to its restricted expression in normal tissues and high prevalence in various cancers.[1][2]
The catalytic activity of CAIX at the cell surface leads to the acidification of the tumor microenvironment. This acidic milieu facilitates the breakdown of the extracellular matrix, promoting cancer cell invasion and metastasis. Simultaneously, the bicarbonate ions produced are transported into the cancer cells, raising the intracellular pH (pHi) and creating an alkaline environment that is conducive to cell proliferation and survival, and can contribute to chemoresistance.[1][2]
The selective inhibition of CAIX, therefore, presents a promising therapeutic strategy to disrupt these tumor-promoting processes. An ideal CAIX inhibitor should exhibit high potency for CAIX while sparing other ubiquitous CA isoforms, such as CA I and CA II, to minimize off-target effects.
This compound (APBS-5m): An Overview
This compound (APBS-5m) is a novel aryl pyrimidine (B1678525) benzenesulfonamide (B165840) designed as a potent and selective inhibitor of hCA IX.[1][2] Its chemical structure is based on the repurposing of the pazopanib (B1684535) scaffold, a multi-targeted tyrosine kinase inhibitor.[1][2] This strategic design aims to leverage known pharmacophores to achieve high affinity and selectivity for the target enzyme.
Data Presentation: Inhibitory Profile and Biological Activity
The following tables summarize the quantitative data for this compound (APBS-5m) from in vitro and in vivo studies.
Table 1: In Vitro Carbonic Anhydrase Inhibition
| Carbonic Anhydrase Isoform | Ki (nM) |
| hCA I | >10000 |
| hCA II | 105.4 |
| hCA IX | 2.7 |
| hCA XII | 38.6 |
| Data from in vitro enzyme inhibition assays.[1][2] |
Table 2: In Vitro Antiproliferative Activity (IC50)
| Cancer Cell Line | IC50 (µM) |
| SK-MEL-173 (Melanoma) | Not specified in search results |
| MDA-MB-231 (Breast Cancer) | 2.93 |
| A549 (Lung Cancer) | 5.86 |
| HCT-116 (Colon Cancer) | Not specified in search results |
| HeLa (Cervical Cancer) | Not specified in search results |
| Data from cell viability assays.[1][2] |
Table 3: In Vivo Antitumor Efficacy
| Animal Model | Treatment | Tumor Volume Reduction (%) |
| Solid Ehrlich Carcinoma (SEC) | APBS-5m | Significant reduction (specific percentage not detailed in search results) |
| Data from in vivo animal studies.[1][2] |
Mechanism of Action and Signaling Pathways
This compound (APBS-5m) exerts its anticancer effects through the direct inhibition of the catalytic activity of CAIX. As a sulfonamide-based inhibitor, it is believed to coordinate with the zinc ion in the active site of the enzyme, thereby blocking its ability to hydrate (B1144303) carbon dioxide.
The downstream effects of CAIX inhibition by this compound include:
-
Reversal of Tumor pH Gradient: By inhibiting extracellular acidification and intracellular alkalization, the inhibitor disrupts the favorable microenvironment for tumor growth and invasion.
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in cancer cells.[1][2]
-
Inhibition of Hypoxia-Inducible Factor 1α (HIF-1α) Production: The compound has been observed to decrease the production of HIF-1α, a key transcription factor that drives the expression of CAIX and other genes involved in tumor adaptation to hypoxia.[1][2]
-
Suppression of Colony Formation: this compound inhibits the ability of cancer cells to form colonies, indicating an effect on their long-term proliferative capacity.[1][2]
Below are diagrams illustrating the key signaling pathways and experimental workflows related to this compound.
Caption: Mechanism of CAIX action and its inhibition by this compound.
Caption: Experimental workflow for the evaluation of this compound.
Experimental Protocols
The following are summaries of the key experimental protocols used in the characterization of this compound (APBS-5m), based on standard methodologies in the field.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of this compound against various hCA isoforms (I, II, IX, and XII) is typically determined using a stopped-flow CO₂ hydration assay.
-
Principle: This method measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which causes a pH change in a buffered solution. The rate of this reaction is monitored by a pH indicator.
-
Procedure:
-
A solution of the purified recombinant hCA isoform is pre-incubated with varying concentrations of this compound.
-
This enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.
-
The change in absorbance of a pH indicator (e.g., phenol (B47542) red) is monitored over time to determine the initial reaction velocity.
-
The inhibition constant (Ki) is calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
Cell Viability Assay
The antiproliferative effects of this compound on cancer cell lines are commonly assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay.
-
Principle: Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, MTT reagent is added to each well, and the plates are incubated for a few hours.
-
The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is calculated from the dose-response curve.
-
In Vivo Antitumor Efficacy Study
The in vivo efficacy of this compound is evaluated in animal models bearing human tumor xenografts.
-
Principle: The ability of the compound to inhibit tumor growth is assessed in a living organism.
-
Procedure:
-
Immunocompromised mice are inoculated with cancer cells (e.g., Solid Ehrlich Carcinoma cells) to establish tumors.
-
Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The treatment group receives regular administration of this compound at a predetermined dose and schedule (e.g., intraperitoneal injection daily). The control group receives a vehicle solution.
-
Tumor volume is measured periodically using calipers.
-
At the end of the study, the tumors are excised and weighed. The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.
-
Conclusion
This compound (APBS-5m) is a highly potent and selective inhibitor of carbonic anhydrase IX. Its strong inhibitory activity against the target enzyme, coupled with significant antiproliferative effects in cancer cell lines and in vivo antitumor efficacy, underscores its potential as a promising candidate for the development of novel anticancer therapies. The selectivity of this compound for the tumor-associated CAIX isoform over the ubiquitous CA I and CA II isoforms suggests a favorable safety profile. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of solid tumors.
References
The Impact of hCAIX-IN-20 on Cancer Cell Metabolism: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of the effects of the carbonic anhydrase IX (CAIX) inhibitor, SLC-0111 (referred to herein as hCAIX-IN-20 for the purpose of this guide), on the metabolic landscape of cancer cells. Carbonic anhydrase IX is a transmembrane enzyme predominantly expressed in solid tumors in response to hypoxic conditions. Its role in maintaining intracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons is critical for tumor cell survival, proliferation, and invasion. The inhibition of CAIX presents a promising therapeutic strategy to disrupt the metabolic adaptations of cancer cells. This whitepaper synthesizes available preclinical data, details relevant experimental methodologies, and provides visual representations of the key signaling pathways and experimental workflows.
Introduction: Carbonic Anhydrase IX as a Therapeutic Target
Tumor hypoxia, a common feature of the tumor microenvironment, triggers a cascade of adaptive responses in cancer cells, largely mediated by the hypoxia-inducible factor 1-alpha (HIF-1α). One of the key downstream effectors of HIF-1α is carbonic anhydrase IX (CAIX), a cell surface enzyme that plays a pivotal role in pH regulation.[1][2][3] Cancer cells exhibit a high rate of glycolysis, even in the presence of oxygen (the Warburg effect), leading to the production of acidic metabolites such as lactate. CAIX facilitates the removal of these acidic byproducts, thereby maintaining a favorable intracellular pH for continued metabolic activity and proliferation, while contributing to the acidification of the extracellular milieu, which promotes invasion and metastasis.[4]
SLC-0111, a potent and selective small-molecule inhibitor of CAIX, has emerged as a promising anti-cancer agent.[4][5] By targeting CAIX, SLC-0111 disrupts the crucial pH-regulating machinery of hypoxic tumor cells, leading to intracellular acidification and subsequent metabolic reprogramming. This whitepaper will delve into the specific effects of SLC-0111 on key metabolic pathways within cancer cells.
Signaling Pathway: Hypoxia-Induced CAIX Expression
The expression of CAIX is tightly regulated by the cellular response to hypoxia. The following diagram illustrates the signaling cascade leading to CAIX expression and its role in pH regulation.
Caption: Hypoxia-HIF-1α-CAIX Signaling Pathway.
Effects of this compound (SLC-0111) on Cancer Cell Metabolism
Inhibition of CAIX by SLC-0111 leads to a disruption of pH homeostasis, which in turn impacts several key metabolic pathways.
Glycolysis and Extracellular Acidification
By inhibiting CAIX, SLC-0111 prevents the efficient removal of protons from the extracellular space, leading to a decrease in the extracellular pH gradient. This disruption can indirectly inhibit glycolysis by affecting the activity of pH-sensitive glycolytic enzymes and transporters.
Quantitative Data:
| Cell Line | Treatment | Parameter | Result | Reference |
| B16F10 Melanoma | 100 µM SLC-0111 | Extracellular pH | Increased (less acidic) | [6] |
| B16F10 Melanoma | 100 µM SLC-0111 | Glycolytic Reserve | Decreased | [6] |
Glutamine Metabolism
Recent studies have suggested a link between CAIX and glutamine metabolism. The inhibition of CAIX can sensitize hypoxic cancer cells to cell death in the absence of glutamine, suggesting that CAIX activity may play a role in the adaptation to metabolic stress involving glutamine availability.[5]
Quantitative Data:
| Cell Line | Treatment Condition | Outcome | Reference |
| SUM159PT Breast Cancer | SLC-0111 in glutamine-free media | Increased cytotoxicity | [5] |
| SUM159PT Breast Cancer | Increasing SLC-0111 concentrations | Cell death prevented by glutamine ≥ 0.5 mmol/L | [5] |
Pentose (B10789219) Phosphate (B84403) Pathway
While direct quantitative data on the effect of SLC-0111 on the pentose phosphate pathway (PPP) is limited, the PPP is intricately linked to glycolysis. By modulating glycolytic flux, CAIX inhibition could indirectly affect the PPP, which is crucial for producing NADPH for antioxidant defense and ribose-5-phosphate (B1218738) for nucleotide synthesis.[7][8] Further research is warranted to elucidate the specific impact of SLC-0111 on this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on cancer cell metabolism.
Western Blot for CAIX Expression
Objective: To determine the protein levels of CAIX in cancer cells with and without treatment or hypoxic conditions.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CAIX
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and treat as required (e.g., with SLC-0111, under normoxic or hypoxic conditions).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CAIX antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Cell Viability Assays
Objective: To assess the effect of SLC-0111 on the viability and proliferation of cancer cells.
4.2.1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with SLC-0111 for the desired time.
-
Harvest the cells, including any floating cells from the media.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
4.2.2. Colony Formation Assay
Materials:
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat the cells with various concentrations of SLC-0111.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol.
-
Stain the colonies with crystal violet.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells).
Metabolic Flux Analysis (Seahorse XF Analyzer)
Objective: To measure the real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cancer cells treated with SLC-0111.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF assay medium
-
Oligomycin, FCCP, Rotenone/Antimycin A (for Mito Stress Test)
-
Glucose, 2-Deoxyglucose (2-DG) (for Glycolysis Stress Test)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
The next day, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the sensor cartridge with the metabolic modulators (e.g., for Mito Stress Test or Glycolysis Stress Test).
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.
-
Run the assay to measure baseline OCR and ECAR, followed by sequential injections of the metabolic modulators.
-
Analyze the data to determine key metabolic parameters such as basal respiration, maximal respiration, ATP production, glycolysis, and glycolytic capacity.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the metabolic effects of a CAIX inhibitor like this compound.
Caption: Experimental Workflow for Metabolic Inhibitor Evaluation.
Conclusion and Future Directions
The inhibition of carbonic anhydrase IX by this compound (SLC-0111) represents a targeted therapeutic strategy that exploits the unique metabolic adaptations of hypoxic cancer cells. By disrupting pH regulation, SLC-0111 can impede glycolysis and sensitize cells to other metabolic stresses, such as glutamine deprivation. The experimental protocols and workflows detailed in this whitepaper provide a framework for the continued investigation of CAIX inhibitors and their impact on cancer cell metabolism.
Future research should focus on obtaining more granular quantitative data on the effects of SLC-0111 on a wider range of metabolic pathways, including the pentose phosphate pathway and amino acid metabolism. Furthermore, in vivo studies are crucial to validate the preclinical findings and to understand the systemic metabolic consequences of CAIX inhibition. The combination of CAIX inhibitors with other metabolic inhibitors or standard chemotherapies holds significant promise for the development of more effective anti-cancer treatments.[9][10]
References
- 1. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 3. cusabio.com [cusabio.com]
- 4. Signalchem LifeScience [signalchemlifesciences.com]
- 5. A Carbonic Anhydrase IX/SLC1A5 Axis Regulates Glutamine Metabolism Dependent Ferroptosis in Hypoxic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crucial role of the pentose phosphate pathway in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The CAIX inhibitor SLC-0111 exerts anti-cancer activity on gastric cancer cell lines and resensitizes resistant cells to 5-Fluorouracil, taxane-derived, and platinum-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Structure-Activity Relationship of Carbonic Anhydrase IX (CAIX) Inhibitors: A Technical Guide
Disclaimer: Publicly available information on a specific inhibitor designated "hCAIX-IN-20" is not available at the time of this writing. This guide, therefore, provides an in-depth analysis of the structure-activity relationships (SAR) of well-characterized small molecule inhibitors of human carbonic anhydrase IX (hCAIX), a key target in cancer therapy due to its role in tumor hypoxia and pH regulation. The principles and methodologies described herein are directly applicable to the study of novel inhibitors like the queried compound.
Core Principles of hCAIX Inhibition
Human carbonic anhydrase IX (hCAIX) is a transmembrane zinc-containing metalloenzyme that is overexpressed in a variety of solid tumors. Its primary physiological function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This activity contributes to the acidification of the tumor microenvironment, promoting tumor progression, metastasis, and resistance to therapy.[1] Small molecule inhibitors of hCAIX typically target the enzyme's active site, chelating the essential zinc ion and blocking its catalytic activity.
Quantitative Analysis of hCAIX Inhibitors
The inhibitory potency of small molecules against hCAIX is a critical parameter in their development as potential therapeutics. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the inhibitory activities of representative hCAIX inhibitors from different chemical classes.
| Compound ID | Chemical Class | hCA IX IC50 (μM) | hCA IX Ki (nM) | Notes | Reference |
| CAI3 | Betulinyl Sulfamate | - | 1.25 | Highly cytotoxic with an average IC50 of 5-10 μM against various tumor cell lines. | [2] |
| hCAIX-IN-13 (Pt2) | Not specified | 6.57 | - | Induces apoptosis in cancer cells. | [3] |
| Compound 8 | Coumalic Acid-based | - | Micromolar Affinity | Features a bromine substitution and shows high selectivity for hCA IX and XII. | [4] |
| Acetazolamide Derivatives | Sulfonamide | - | - | Conjugated to near-infrared fluorescent dyes for imaging; some show up to 50-fold selectivity for hCAIX over hCAII. | [1] |
Experimental Protocols for Inhibitor Characterization
The evaluation of hCAIX inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory activity (IC50 or Ki) of a compound against purified hCAIX.
Methodology: A common method is a stopped-flow spectrophotometric assay that measures the inhibition of CO2 hydration.
-
Enzyme and Substrate Preparation: Recombinant human CAIX is purified. A buffered solution of the substrate, CO2, is prepared.
-
Inhibitor Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
Assay Procedure:
-
The enzyme is pre-incubated with the inhibitor for a defined period.
-
The enzyme-inhibitor mixture is rapidly mixed with the CO2 substrate solution in a stopped-flow instrument.
-
The initial rate of the hydration reaction is monitored by the change in absorbance of a pH indicator.
-
-
Data Analysis: The initial rates are plotted against the inhibitor concentration, and the data are fitted to a suitable equation to determine the IC50 or Ki value.
Cell-Based Extracellular Acidification Assay
Objective: To assess the ability of an inhibitor to block hCAIX activity in a cellular context.
Methodology: This assay measures the change in extracellular pH (pHe) in cancer cells overexpressing hCAIX.
-
Cell Culture: A cancer cell line with high hCAIX expression (e.g., MCF7) is cultured under normoxic or hypoxic conditions to induce hCAIX expression.
-
Treatment: Cells are treated with varying concentrations of the test inhibitor. hCAIX-IN-13, for example, has been shown to effectively attenuate extracellular acidification at concentrations of 10 and 20 μM.[3]
-
Measurement of pHe: The pH of the cell culture medium is measured over time using a pH-sensitive fluorescent probe or a microelectrode.
-
Data Analysis: The rate of extracellular acidification is calculated and compared between treated and untreated cells.
Cytotoxicity and Apoptosis Assays
Objective: To evaluate the effect of hCAIX inhibition on cancer cell viability and to determine the mode of cell death.
Methodology:
-
Cytotoxicity Assay (e.g., MTT assay):
-
Cells are seeded in 96-well plates and treated with the inhibitor for a specified duration (e.g., 24-48 hours).
-
MTT reagent is added, which is converted to formazan (B1609692) by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured to quantify cell viability.
-
-
Apoptosis Assay (e.g., FACS analysis):
-
Cells are treated with the inhibitor.
-
Cells are stained with markers of apoptosis, such as Annexin V and propidium (B1200493) iodide.
-
The stained cells are analyzed by Fluorescence Activated Cell Sorting (FACS) to quantify the percentage of apoptotic cells. For instance, the apoptotic effects of compounds CAI1, CAI3, and CAI6 were investigated using this method on MCF7 breast cancer cells.[2]
-
Visualizing Key Pathways and Relationships
Hypoxia-Induced hCAIX Expression Pathway
The expression of hCAIX is primarily regulated by the hypoxia-inducible factor 1 (HIF-1). Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of target genes, including CA9.
References
- 1. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological investigation of new carbonic anhydrase IX (CAIX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, synthesis, molecular modelling investigation and biological studies of novel human carbonic anhydrase inhibitors based on coumalic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SLC-0111 (hCAIX-IN-20) in Inhibiting Tumor Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of SLC-0111, a potent and selective small-molecule inhibitor of human carbonic anhydrase IX (hCAIX), in hampering tumor progression. SLC-0111 is a first-in-class therapeutic agent being developed for CAIX-positive solid tumors.[1] Preclinical and clinical studies have demonstrated its potential as a monotherapy and in combination with standard-of-care treatments.[1][2]
Core Mechanism of Action
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme highly expressed in many solid tumors as a biomarker of hypoxia and is associated with poor patient prognosis.[1][3] Its expression in normal human tissue is highly restricted.[1] CAIX plays a crucial role in regulating pH in the tumor microenvironment.[4][5] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, contributing to an acidic extracellular environment while maintaining a favorable intracellular pH for cancer cell survival, proliferation, and metastasis.[1][4][5]
SLC-0111, an ureido-substituted benzenesulfonamide, selectively inhibits the enzymatic activity of CAIX.[2][6] This inhibition disrupts pH regulation in tumor cells, leading to intracellular acidification and impairing their survival and invasiveness.[6] By targeting this key enzyme, SLC-0111 demonstrates significant anti-tumor and anti-metastatic activity.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of SLC-0111.
Table 1: In Vitro Efficacy of SLC-0111
| Cell Line | Cancer Type | IC50 (µg/mL) | Notes |
| HT-29 | Colon Cancer | 13.53 | More potent compared to a novel analog (Pyr). |
| MCF7 | Breast Cancer | Not specified | |
| PC3 | Prostate Cancer | Not specified | |
| CCD-986sk | Normal Skin Fibroblasts | 45.70 | Demonstrates selectivity for cancer cells over normal cells. |
Data extracted from a study comparing SLC-0111 to a novel analog.[6]
Table 2: Inhibition Constants (Ki) of SLC-0111 Against Carbonic Anhydrase Isoforms
| CA Isoform | Ki (µg/mL) | Notes |
| CA IX | 0.048 ± 0.006 | Strong inhibition of the target isoform. |
| CA XII | 0.096 ± 0.008 | Also shows strong inhibition of this tumor-associated isoform. |
| CA II | Not specified | Significantly less potent against the cytosolic isoform, indicating selectivity. |
Data from a comparative study.[6]
Table 3: Phase 1 Clinical Trial Pharmacokinetic Data for SLC-0111 (Single Dose)
| Dose Cohort | Mean Cmax (ng/mL) | Mean AUC(0-24) (µg/mL·h) | Mean Tmax (hours) |
| 500 mg | 4350 | 33 | 2.46 - 6.05 |
| 1000 mg | 6220 | 70 | 2.46 - 6.05 |
| 2000 mg | 5340 | 94 | 2.46 - 6.05 |
Data from a Phase 1 study in patients with advanced solid tumors.[2]
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of SLC-0111 and a typical experimental workflow for its evaluation.
Caption: Mechanism of CAIX in promoting tumor progression and its inhibition by SLC-0111.
Caption: General experimental workflow for the evaluation of SLC-0111.
Detailed Methodologies of Key Experiments
1. Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration of SLC-0111 that inhibits 50% of cancer cell growth (IC50).
-
Protocol:
-
Cancer cell lines (e.g., A375-M6 melanoma, MCF7 breast cancer, HCT116 colorectal cancer) are seeded in 96-well plates and allowed to adhere overnight.[8]
-
Cells are treated with a range of concentrations of SLC-0111, both as a single agent and in combination with chemotherapeutic drugs (e.g., Dacarbazine (B1669748), Temozolomide (B1682018), Doxorubicin (B1662922), 5-Fluorouracil).[8]
-
After a specified incubation period (e.g., 48 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.[8]
-
The absorbance is measured using a microplate reader, and the results are used to calculate the percentage of cell viability relative to untreated controls.
-
IC50 values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Colony Formation Assay
-
Objective: To assess the long-term effect of SLC-0111 on the proliferative capacity of cancer cells.
-
Protocol:
-
A low density of cancer cells is seeded in 6-well plates.
-
Cells are treated with SLC-0111, a chemotherapeutic agent, or a combination of both.
-
The treatment is refreshed periodically (e.g., every 3-4 days).
-
After a prolonged incubation period (e.g., 14 days), the cells are fixed with methanol (B129727) and stained with crystal violet.[8]
-
The number of colonies (defined as a cluster of ≥50 cells) is counted.
-
The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies in the control group.
-
3. In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of SLC-0111 in a living organism.
-
Protocol:
-
Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, the mice are randomized into different treatment groups: vehicle control, SLC-0111 alone, chemotherapy/immunotherapy alone, and combination therapy.
-
SLC-0111 is administered orally at specified doses and schedules.[2]
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for CAIX expression, analysis of biomarkers).
-
The efficacy of the treatment is determined by comparing the tumor growth rates and final tumor weights between the different treatment groups.
-
Therapeutic Potential and Future Directions
SLC-0111 has demonstrated a favorable safety profile in a Phase 1 clinical trial with patients having advanced solid tumors.[2] Preclinical studies have shown that SLC-0111 can sensitize cancer cells to conventional chemotherapy, suggesting its potential in combination therapies.[8] For instance, it enhances the cytotoxic effects of dacarbazine and temozolomide in melanoma, doxorubicin in breast cancer, and 5-fluorouracil (B62378) in colon cancer cells.[8]
Furthermore, the combination of SLC-0111 with immune checkpoint inhibitors has shown improved efficacy in preclinical models of melanoma and breast cancer, opening avenues for future clinical investigations in immuno-oncology.[2] An ongoing Phase 1B study is evaluating SLC-0111 in combination with gemcitabine (B846) for metastatic pancreatic ductal adenocarcinoma that is positive for CAIX expression.[1]
The selective targeting of the hypoxic tumor microenvironment by SLC-0111, combined with its ability to enhance the efficacy of other anti-cancer agents, positions it as a promising therapeutic strategy to overcome treatment resistance and improve patient outcomes.[1]
References
- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for hCAIX-IN-20 (SLC-0111) in In Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
hCAIX-IN-20, also known as SLC-0111, is a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX), a transmembrane enzyme highly expressed in many solid tumors in response to hypoxia.[1][2][3][4] CAIX plays a crucial role in tumor progression by regulating intra- and extracellular pH, thereby promoting cancer cell survival, proliferation, and metastasis.[5][6] SLC-0111 has demonstrated significant anti-cancer activity in various preclinical in vitro models, both as a single agent and in combination with conventional chemotherapies.[7] These application notes provide detailed protocols for utilizing SLC-0111 in in vitro cell culture experiments to investigate its effects on cancer cells.
Mechanism of Action
SLC-0111 is a ureido-sulfonamide derivative that selectively inhibits the catalytic activity of CAIX and CAXII.[8] The primary mechanism of action involves the inhibition of CO2 hydration, leading to an increase in intracellular pH (pHi) and a decrease in extracellular pH (pHe).[6][7] This disruption of pH homeostasis can sensitize cancer cells to chemotherapeutic agents.[7] Additionally, SLC-0111 has been shown to abrogate the hypoxia-induced upregulation of CAIX and may act as an epigenetic modifier by upregulating tumor suppressor genes.[1][2] Under hypoxic conditions, CAIX expression is primarily regulated by the HIF-1α transcription factor.[4][5] The inhibition of CAIX by SLC-0111 can also impact downstream signaling pathways such as the mTOR pathway.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical in vitro studies involving SLC-0111.
Table 1: Inhibitory Activity of SLC-0111
| Target | Inhibition Constant (Ki) |
| CAIX | 45 nM |
| CAXII | 4.5 nM |
| CAI | Micromolar range (weak inhibitor) |
| CAII | Micromolar range (weak inhibitor) |
Data sourced from reference[8].
Table 2: Effects of SLC-0111 on Cancer Cell Lines In Vitro
| Cell Line | Cancer Type | Treatment | Duration | Effect | Reference |
| A375-M6 | Melanoma | 100 µM SLC-0111 + 170 µM Temozolomide | 14 days | Potentiated cytotoxicity | [7] |
| MCF7 | Breast Cancer | 100 µM SLC-0111 + 10 nM Doxorubicin | 14 days | Increased response to Doxorubicin | [7] |
| HCT116 | Colorectal Cancer | 100 µM SLC-0111 + 1 µM 5-Fluorouracil | 24 hours | Reduced cell proliferation | [7] |
| HUH6 | Hepatoblastoma | 100 µM SLC-0111 | 20 hours | ~70% decrease in cell motility (normoxia) | [1] |
| HUH6 | Hepatoblastoma | 100 µM SLC-0111 | 20 hours | ~40% decrease in cell motility (hypoxia) | [1] |
| HUH6, HB-295, HB-303 | Hepatoblastoma | 100 µM SLC-0111 | Not specified | 40-60% reduction in CAIX mRNA (hypoxia) | [1][2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (using Annexin V/PI Staining)
This protocol is designed to assess the effect of SLC-0111, alone or in combination with other chemotherapeutic agents, on cancer cell viability by detecting apoptosis.
Materials:
-
Cancer cell line of interest (e.g., A375-M6 melanoma cells)
-
Complete cell culture medium
-
SLC-0111 (dissolved in a suitable solvent, e.g., DMSO)
-
Chemotherapeutic agent (e.g., Dacarbazine)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat the cells with a sub-lethal dose of the chemotherapeutic agent (e.g., Dacarbazine) with or without SLC-0111. Include vehicle-treated controls.
-
Incubate the cells for the desired period (e.g., 24-72 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 2: Colony Formation Assay
This assay evaluates the long-term effect of SLC-0111 on the proliferative capacity of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF7 breast cancer cells)
-
Complete cell culture medium
-
SLC-0111
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
6-well plates
-
4% Paraformaldehyde (PFA)
-
Crystal Violet solution
Procedure:
-
Seed a low number of cells (e.g., 200 cells) per well in 6-well plates.
-
Allow the cells to adhere overnight.
-
Treat the cells with SLC-0111 alone or in combination with a chemotherapeutic agent (e.g., 100 µM SLC-0111 + 10 nM Doxorubicin for MCF7 cells).[7]
-
Incubate the plates for an extended period (e.g., 14 days), changing the medium with fresh treatment every 3-4 days.[7]
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with 4% PFA at 4°C for 20 minutes.[7]
-
Stain the colonies with Crystal Violet solution for 30 minutes at room temperature.[7]
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies and measure their diameter using software like ImageJ.[7]
Protocol 3: Wound Healing (Scratch) Assay
This protocol assesses the effect of SLC-0111 on cell migration.
Materials:
-
Cancer cell line of interest (e.g., HUH6 hepatoblastoma cells)
-
Complete cell culture medium
-
SLC-0111
-
6-well plates or 24-well plates
-
Sterile 200 µL pipette tip or a wound healing insert
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well or 24-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the desired concentration of SLC-0111 (e.g., 100 µM) or vehicle control.[1]
-
Capture images of the scratch at time 0 and at various time points thereafter (e.g., every 4-6 hours, up to 20 hours).[1]
-
Measure the width of the scratch at different points for each image.
-
Calculate the migration rate by determining the percentage of wound closure over time.
Protocol 4: Western Blotting for Protein Expression Analysis
This protocol is used to determine the effect of SLC-0111 on the expression levels of specific proteins (e.g., cleaved caspase 3, CAIX).
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase 3, anti-CAIX, anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in protein lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody overnight at 4°C.[7]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control like tubulin to ensure equal protein loading.[7]
Visualizations
References
- 1. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 2. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Carbonic Anhydrase IX (CAIX) Inhibitors in a Mouse Xenograft Model
Disclaimer: As of the latest available information, specific data regarding "hCAIX-IN-20," including its precise mechanism of action, quantitative efficacy, and detailed protocols for its use in mouse xenograft models, is not publicly available. The following application notes and protocols are therefore based on established methodologies for other carbonic anhydrase IX (CAIX) inhibitors and general principles of in vivo cancer research. Researchers should use this document as a foundational guide and optimize the protocols for their specific experimental context.
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of tumor pH.[1][2][3] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment.[2][4][5] CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to an acidic extracellular environment while maintaining a neutral to alkaline intracellular pH.[2][6] This pH regulation is crucial for tumor cell survival, proliferation, and invasion.[2][7] Consequently, CAIX has emerged as a promising therapeutic target for cancer, and various small molecule inhibitors have been developed to disrupt its function.[1][3][6]
These application notes provide a comprehensive overview and generalized protocols for the evaluation of a CAIX inhibitor in a preclinical mouse xenograft model.
Mechanism of Action
CAIX inhibitors are typically small molecules that bind to the active site of the CAIX enzyme, which contains a zinc ion.[6] By blocking the active site, these inhibitors prevent the catalytic conversion of carbon dioxide to bicarbonate and protons.[6] This inhibition leads to a disruption of the pH balance within the tumor microenvironment, resulting in intracellular acidification and a decrease in the acidity of the extracellular space. The consequent alteration in pH can trigger apoptosis, inhibit tumor growth, and potentially reduce metastasis.[2]
Figure 1: Simplified signaling pathway of CAIX in the tumor microenvironment and the point of intervention for a CAIX inhibitor.
Quantitative Data Summary
The following table represents hypothetical data that could be generated from a mouse xenograft study evaluating a novel CAIX inhibitor. This data is for illustrative purposes only and will need to be determined experimentally for this compound.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Tumor Growth Inhibition (%) | 0 | 35 | 65 |
| Final Average Tumor Volume (mm³) | 1500 ± 250 | 975 ± 180 | 525 ± 120 |
| Body Weight Change (%) | +5 ± 2 | +2 ± 3 | -3 ± 4 |
| CAIX Expression (IHC score) | 3+ | 3+ | 3+ |
| pHi (in vivo imaging) | 7.4 ± 0.1 | 7.1 ± 0.2 | 6.9 ± 0.2 |
| pHe (in vivo imaging) | 6.7 ± 0.1 | 6.9 ± 0.1 | 7.1 ± 0.1 |
Experimental Protocols
Cell Line Selection and Culture
-
Cell Lines: Select a human cancer cell line known to overexpress CAIX, particularly under hypoxic conditions. Examples include renal cell carcinoma (e.g., RCC4), breast cancer (e.g., MDA-MB-231), or glioblastoma (e.g., U87) cell lines.
-
Culture Conditions: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Hypoxia Induction (Optional): To confirm CAIX expression, cells can be cultured under hypoxic conditions (e.g., 1% O2) for 16-24 hours prior to in vitro assays or in vivo implantation.
Mouse Xenograft Model Establishment
-
Animal Strain: Use immunodeficient mice, such as athymic nude mice (nu/nu) or NOD-SCID mice, to prevent graft rejection.
-
Cell Implantation:
-
Harvest cultured cancer cells when they reach 70-80% confluency.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment and control groups when tumors reach the desired size.
-
Drug Formulation and Administration
-
Formulation: The formulation of this compound will depend on its physicochemical properties. A common starting point for small molecule inhibitors is to dissolve them in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.
-
Dosing and Administration:
-
Determine the appropriate dose levels based on in vitro IC50 values and any available preliminary toxicity data. A typical study might include a low dose, a high dose, and a vehicle control.
-
The route of administration will depend on the drug's properties but can include intraperitoneal (i.p.) injection, oral gavage (p.o.), or intravenous (i.v.) injection.
-
Administer the drug or vehicle to the mice according to a predetermined schedule (e.g., once daily, 5 days a week).
-
Efficacy Evaluation
-
Tumor Growth: Continue to monitor tumor volume and mouse body weight throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or after a fixed duration of treatment.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, PCR) and another portion fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for CAIX, Ki-67, etc.).
Figure 2: A typical experimental workflow for evaluating a CAIX inhibitor in a mouse xenograft model.
Conclusion
The use of mouse xenograft models is a critical step in the preclinical evaluation of novel CAIX inhibitors like the hypothetical this compound. The protocols outlined above provide a general framework for conducting these in vivo studies. Successful execution of these experiments will provide valuable data on the anti-tumor efficacy, potential toxicity, and mechanism of action of the investigational compound, thereby informing the decision for further clinical development. It is imperative to perform pilot studies to determine the optimal cell number for implantation, drug formulation, and dosing regimen for any new CAIX inhibitor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Carbonic anhydrase IX inhibitors in cancer therapy: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for a Hypothetical Carbonic Anhydrase IX (CAIX) Inhibitor (hCAIX-IN-20) in Animal Studies
Disclaimer: Publicly available information regarding a specific compound designated "hCAIX-IN-20," including its dosage, administration, and pharmacokinetics for animal studies, is not available. The following application notes and protocols are generalized based on the study of other Carbonic Anhydrase IX (CAIX) inhibitors and standard practices in preclinical animal research. These should be considered as a template and adapted based on the specific physicochemical and pharmacological properties of the actual investigational compound.
Introduction
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in many types of solid tumors and is associated with tumor hypoxia, acidification of the tumor microenvironment, and poor prognosis.[1] Its limited expression in normal tissues makes it an attractive target for cancer therapy and imaging.[1] This document provides a generalized framework for the in vivo evaluation of a hypothetical CAIX inhibitor, this compound, in animal models of cancer.
Core Principles for In Vivo Studies
The primary objectives for in vivo studies of a novel CAIX inhibitor typically include assessing its anti-tumor efficacy, determining its pharmacokinetic profile, and evaluating its safety. Key considerations for designing these studies include the selection of an appropriate animal model, determination of the optimal dose and administration route, and establishment of a treatment schedule.
Experimental Protocols
3.1. Animal Model Selection and Tumor Implantation
-
Animal Species: Immunocompromised mice (e.g., NOD-scid, BALB/c nude) are commonly used for xenograft studies.
-
Cell Lines: Human cancer cell lines with high endogenous expression of CAIX, such as HT-29 (colorectal), HeLa (cervical), or MDA-MB-231 (breast) cancer cells, are suitable choices.[1]
-
Procedure:
-
Culture selected cancer cells to ~80% confluency.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Treatment should commence when tumors reach a predetermined size (e.g., 100-200 mm³).
-
3.2. Formulation and Administration of this compound
The formulation and route of administration will depend on the physicochemical properties of this compound.
-
Formulation: The compound may be dissolved or suspended in a vehicle such as saline, PBS, or a solution containing solubilizing agents like DMSO and Cremophor EL. It is crucial to establish the stability and solubility of the compound in the chosen vehicle.
-
Route of Administration:
-
Intravenous (IV): For compounds with poor oral bioavailability. Allows for precise control of plasma concentrations.
-
Intraperitoneal (IP): A common route for preclinical studies, offering good systemic exposure.
-
Oral (PO): Preferred for drugs intended for oral administration in humans. Requires evaluation of oral bioavailability.
-
3.3. Efficacy Study Design
-
Grouping: Animals should be randomly assigned to different treatment groups (e.g., n=8-10 per group):
-
Vehicle control
-
This compound (low dose)
-
This compound (medium dose)
-
This compound (high dose)
-
Positive control (a standard-of-care chemotherapeutic agent)
-
-
Dosing and Schedule: Dosing frequency (e.g., once daily, twice daily) and duration (e.g., 21 days) should be determined based on preliminary pharmacokinetic and tolerability studies.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur).
-
-
Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period. Tumors should be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
3.4. Pharmacokinetic (PK) Study Design
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Animals: Typically conducted in rodents (e.g., rats or mice).
-
Procedure:
-
Administer a single dose of this compound via the intended clinical route (e.g., IV and PO).
-
Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Process blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Data Presentation
Quantitative data from these studies should be summarized in tables for clarity and ease of comparison.
Table 1: Hypothetical Dosing Regimen for this compound Efficacy Study
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Schedule |
| 1 | Vehicle Control | - | IP | Once daily for 21 days |
| 2 | This compound | 10 | IP | Once daily for 21 days |
| 3 | This compound | 30 | IP | Once daily for 21 days |
| 4 | This compound | 100 | IP | Once daily for 21 days |
| 5 | Positive Control | Varies | IV | As per standard protocol |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.25 | 2 |
| AUC (ng·h/mL) | 3000 | 4500 |
| t½ (h) | 4 | 6 |
| Bioavailability (%) | 100 | 15 |
Visualizations
Diagram 1: Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for a typical in vivo efficacy study of a CAIX inhibitor.
Diagram 2: Hypothesized Signaling Pathway of CAIX in the Tumor Microenvironment
Caption: Role of CAIX in regulating tumor pH under hypoxic conditions.
References
Application Notes and Protocols for the Evaluation of hCAIX-IN-20 in Combination with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in many types of solid tumors and is a key regulator of tumor pH.[1][2][3] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment that is associated with resistance to radiotherapy.[4][5] By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CAIX contributes to the acidification of the extracellular space while maintaining a neutral to alkaline intracellular pH, a state that promotes tumor cell survival, proliferation, and metastasis.[2][3] Inhibition of CAIX is a promising therapeutic strategy to counteract the aggressive phenotype of hypoxic tumors and to enhance the efficacy of conventional cancer treatments like radiotherapy.[1][4][6]
hCAIX-IN-20 is a novel, potent, and selective small molecule inhibitor of human carbonic anhydrase IX. These application notes provide a comprehensive guide for the preclinical evaluation of this compound as a radiosensitizing agent. The protocols outlined below describe in vitro and in vivo experimental designs to assess the synergistic effects of this compound and radiotherapy, to elucidate the underlying mechanisms of action, and to generate the necessary data to support further clinical development.
In Vitro Evaluation of this compound as a Radiosensitizer
Cell Line Selection
A panel of human cancer cell lines with varying levels of endogenous CAIX expression should be used. It is also recommended to include a cell line with CAIX knockdown or knockout to serve as a negative control.
Table 1: Recommended Cell Lines for In Vitro Studies
| Cell Line | Cancer Type | Basal CAIX Expression | Notes |
| HT-29 | Colorectal Adenocarcinoma | High (inducible by hypoxia) | Widely used for CAIX and radiotherapy studies.[6] |
| MDA-MB-231 | Breast Cancer | Moderate (inducible by hypoxia) | Triple-negative breast cancer model. |
| MCF-7 | Breast Cancer | Low (inducible by hypoxia) | ER-positive breast cancer model. |
| A549 | Lung Carcinoma | Low to moderate | |
| RCC4 | Renal Cell Carcinoma | High (VHL-mutant) | Constitutive high expression of CAIX. |
| HT-29 CAIX-KD | Colorectal Adenocarcinoma | Knockdown | Negative control for CAIX-specific effects. |
Experimental Workflow: In Vitro Studies
Caption: Workflow for in vitro evaluation of this compound and radiotherapy.
Protocols
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Expose cells to hypoxic conditions (e.g., 1% O2) for 24 hours to induce CAIX expression.
-
Treat cells with a serial dilution of this compound for a predetermined time (e.g., 24 hours).
-
Irradiate the plate with a single dose of radiation (e.g., 2, 4, 6, 8 Gy).
-
Incubate for 48-72 hours post-irradiation.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Table 2: Representative Data - Cell Viability (MTT) Assay
| Treatment Group | Absorbance (570 nm) ± SD | % Viability |
| Control (Normoxia) | 1.25 ± 0.08 | 100 |
| Control (Hypoxia) | 1.22 ± 0.09 | 97.6 |
| 4 Gy RT (Hypoxia) | 0.85 ± 0.06 | 68.0 |
| This compound (10 µM, Hypoxia) | 1.05 ± 0.07 | 84.0 |
| 4 Gy RT + this compound (10 µM, Hypoxia) | 0.55 ± 0.05 | 44.0 |
This is the gold standard for measuring the reproductive integrity of cells after treatment with ionizing radiation.
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Crystal violet staining solution
Protocol:
-
Prepare a single-cell suspension and seed a calculated number of cells into 6-well plates. The number of cells plated will need to be optimized for each cell line and radiation dose to yield 50-150 colonies per well.
-
Allow cells to attach for 4-6 hours.
-
Expose cells to hypoxic conditions and treat with this compound as described above.
-
Irradiate the plates with a range of doses (0, 2, 4, 6, 8 Gy).
-
Return plates to a normoxic incubator and culture for 10-14 days, or until colonies of at least 50 cells are visible.
-
Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Count the number of colonies in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
Table 3: Representative Data - Clonogenic Survival Assay
| Treatment Group | Surviving Fraction at 2 Gy (SF2) | Sensitizer Enhancement Ratio (SER) |
| Control (Hypoxia) | 0.65 | - |
| This compound (10 µM, Hypoxia) | 0.62 | - |
| RT Alone (Hypoxia) | 0.50 | 1.0 |
| RT + this compound (10 µM, Hypoxia) | 0.35 | 1.43 |
This protocol is for detecting changes in protein expression related to DNA damage response and apoptosis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-cleaved Caspase-3, anti-CAIX, anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Culture, treat, and irradiate cells as previously described.
-
At desired time points post-irradiation (e.g., 24, 48 hours), harvest cells and prepare protein lysates.
-
Determine protein concentration of each lysate.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Signaling Pathway Analysis
Caption: Hypothesized signaling pathway of this compound and radiotherapy.
In Vivo Evaluation of this compound as a Radiosensitizer
Animal Model
Immunocompromised mice (e.g., nude or NSG mice) are recommended for xenograft studies using human cancer cell lines.
Experimental Workflow: In Vivo Studies
Caption: Workflow for in vivo evaluation of this compound and radiotherapy.
Protocols
Materials:
-
6-8 week old immunocompromised mice
-
Cancer cell line (e.g., HT-29)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Small animal irradiator
Protocol:
-
Subcutaneously inject 1-5 x 10^6 cells in PBS (with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth with calipers. When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Vehicle control
-
This compound alone
-
Radiotherapy alone
-
This compound + Radiotherapy
-
-
Administer this compound at the predetermined dose and schedule (e.g., daily oral gavage).
-
Deliver a fractionated dose of radiotherapy to the tumors (e.g., 2 Gy/day for 5 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
Euthanize mice when tumors reach the maximum allowed size or if signs of toxicity are observed.
Table 4: Representative Data - In Vivo Tumor Growth Delay
| Treatment Group | Mean Tumor Volume (Day 21) ± SEM (mm³) | Tumor Growth Delay (days) |
| Vehicle | 1250 ± 150 | - |
| This compound | 980 ± 120 | 5 |
| RT (10 Gy total) | 750 ± 110 | 10 |
| RT + this compound | 350 ± 80 | 25 |
Materials:
-
Tumor tissue sections (formalin-fixed, paraffin-embedded)
-
Antigen retrieval solution
-
Blocking solution
-
Primary antibodies (e.g., anti-CAIX, anti-HIF-1α, anti-γH2AX, anti-Ki-67)
-
HRP-conjugated secondary antibodies
-
DAB substrate kit
-
Hematoxylin counterstain
Protocol:
-
Deparaffinize and rehydrate tumor sections.
-
Perform antigen retrieval.
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites.
-
Incubate with primary antibodies.
-
Incubate with HRP-conjugated secondary antibody.
-
Develop with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Image and quantify the staining.
Data Analysis and Interpretation
All quantitative data should be analyzed using appropriate statistical methods. For in vitro assays, compare treatment groups using t-tests or ANOVA. For in vivo studies, tumor growth curves can be compared using two-way ANOVA, and survival data can be analyzed using Kaplan-Meier curves and the log-rank test. A p-value of <0.05 is typically considered statistically significant.
Conclusion
The experimental designs and protocols provided in these application notes offer a robust framework for the preclinical evaluation of this compound as a radiosensitizing agent. By systematically assessing the effects of combining this compound with radiotherapy in both in vitro and in vivo models, researchers can generate the critical data needed to understand its mechanism of action and to support its advancement into clinical trials. The synergistic interaction between CAIX inhibition and radiotherapy holds significant promise for improving outcomes for patients with hypoxic, radioresistant tumors.
References
- 1. Frontiers | Modulation of Tumor Microenvironment to Enhance Radiotherapy Efficacy in Esophageal Squamous Cell Carcinoma by Inhibiting Carbonic Anhydrase IX [frontiersin.org]
- 2. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness | Semantic Scholar [semanticscholar.org]
- 6. Specific inhibition of carbonic anhydrase IX activity enhances the in vivo therapeutic effect of tumor irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for Assessing the Impact of hCAIX-IN-20 on Cell Migration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the impact of hCAIX-IN-20, a putative carbonic anhydrase IX (CAIX) inhibitor, on cancer cell migration. The protocols detailed below are based on established methodologies for evaluating small molecule inhibitors of CAIX, a key enzyme implicated in tumor progression and metastasis.[1][2] Given the limited specific public information on "this compound," this document will leverage data and protocols from studies on well-characterized ureido-substituted CAIX inhibitors, such as SLC-0111 (U-104), as a practical reference.[3][4][5]
Introduction to CAIX and its Role in Cell Migration
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in many solid tumors, often as a result of the hypoxic tumor microenvironment.[6][7] CAIX plays a crucial role in regulating intra- and extracellular pH, which in turn influences cell adhesion, invasion, and migration.[6][8] By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CAIX contributes to an acidic extracellular environment while maintaining a more alkaline intracellular pH, conditions that favor tumor cell survival and motility.[6] Inhibition of CAIX is therefore a promising strategy to impede cancer cell migration and metastasis.[1][2] Ureido-substituted sulfonamides and sulfamates are classes of potent and selective CAIX inhibitors that have shown efficacy in preclinical models.[1][3][9]
Data Presentation: Quantitative Analysis of CAIX Inhibitor Impact on Cell Migration
The following tables summarize representative quantitative data from studies on CAIX inhibitors, illustrating how to present experimental results clearly.
Table 1: Effect of the CAIX Inhibitor SLC-0111 on Hepatoblastoma Cell Migration (Wound Healing Assay) [5]
| Cell Line | Condition | Treatment (20h) | Wound Closure (%) |
| HUH6 | Normoxia | Vehicle (DMSO) | 100 |
| SLC-0111 (100 µM) | ~30 | ||
| Hypoxia | Vehicle (DMSO) | 100 | |
| SLC-0111 (100 µM) | ~60 | ||
| HB-295 | Normoxia | Vehicle (DMSO) | 100 |
| SLC-0111 (100 µM) | ~65 | ||
| Hypoxia | Vehicle (DMSO) | 100 | |
| SLC-0111 (100 µM) | ~70 | ||
| HB-303 | Normoxia | Vehicle (DMSO) | 100 |
| SLC-0111 (100 µM) | ~70 | ||
| Hypoxia | Vehicle (DMSO) | 100 | |
| SLC-0111 (100 µM) | ~65 |
Table 2: Effect of a Ureido-substituted Sulfamate CAIX Inhibitor (S4) on Breast Cancer Cell Migration (Wound Healing Assay) [2]
| Cell Line | Condition | Treatment | Inhibition of Migration |
| MDA-MB-231 | Normoxia | S4 (30 µM) | Significant |
| Hypoxia | S4 (30 µM) | Significant |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward and widely used method to study collective cell migration in vitro.
Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time. The presence of an inhibitor like this compound is expected to slow down this process.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MDA-MB-231 breast cancer cells or HUH6 hepatoblastoma cells) in a 12- or 24-well plate.[5]
-
Culture the cells in their appropriate growth medium until they form a confluent monolayer.
-
-
Creating the Wound:
-
Once confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.
-
Wash the wells gently with phosphate-buffered saline (PBS) to remove detached cells.
-
-
Treatment:
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound. Include a vehicle control (e.g., DMSO).
-
It is advisable to test a range of concentrations (e.g., 10 µM, 30 µM, 100 µM) to determine a dose-response effect.[5]
-
For hypoxia experiments, place the plate in a hypoxic chamber (e.g., 1% O2).
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the wound at designated points (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24, and 48 hours).
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the 0-hour time point.
-
Compare the wound closure rates between the this compound-treated groups and the vehicle control.
-
Transwell Migration (Boyden Chamber) Assay
This assay assesses the migratory capacity of individual cells in response to a chemoattractant.
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., fetal bovine serum). The number of cells that migrate through the membrane to the lower chamber is quantified.
Protocol:
-
Preparation of Transwell Inserts:
-
Rehydrate the Transwell inserts (typically with an 8 µm pore size membrane) in serum-free medium.
-
-
Cell Preparation:
-
Culture cancer cells to sub-confluency.
-
Starve the cells in a serum-free medium for 4-6 hours prior to the assay.
-
Trypsinize and resuspend the cells in a serum-free medium at a specific concentration (e.g., 1 x 10^5 cells/mL).
-
-
Assay Setup:
-
Add a chemoattractant (e.g., complete medium with 10% FBS) to the lower wells of a 24-well plate.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
In the upper chamber, include the desired concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO2 for a period that allows for cell migration but not proliferation (e.g., 12-24 hours). The optimal time should be determined empirically for each cell line.
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., 4% paraformaldehyde).
-
Stain the fixed cells with a staining solution (e.g., 0.1% crystal violet).
-
Elute the stain and measure the absorbance using a plate reader, or count the stained cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Compare the number of migrated cells (or absorbance values) between the this compound-treated groups and the vehicle control.
-
Visualizations
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which CAIX promotes cell migration, and how inhibitors like this compound can interfere with this process.
Caption: CAIX-mediated cell migration pathway and the inhibitory point of this compound.
Experimental Workflows
The diagrams below outline the key steps for the wound healing and Transwell migration assays.
Caption: Workflow for the Wound Healing (Scratch) Assay.
Caption: Workflow for the Transwell Migration Assay.
References
- 1. Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors | MDPI [mdpi.com]
- 4. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 6. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The interactome of metabolic enzyme carbonic anhydrase IX reveals novel roles in tumor cell migration and invadopodia/MMP14-mediated invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ureido-substituted sulfamates show potent carbonic anhydrase IX inhibitory and antiproliferative activities against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for hCAIX-IN-20: A Tool for Investigating CAIX Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, primarily as a downstream target of the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway. Its expression is strongly associated with tumor hypoxia, a condition linked to poor prognosis, metastasis, and resistance to therapy. CAIX plays a crucial role in regulating intra- and extracellular pH, thereby promoting cancer cell survival and proliferation in the acidic tumor microenvironment.
hCAIX-IN-20 is a potent and specific small molecule inhibitor of human Carbonic Anhydrase IX (hCA IX). Its high affinity for CAIX makes it an invaluable tool for researchers investigating the complex signaling pathways mediated by this enzyme. By inhibiting the catalytic activity of CAIX, this compound allows for the elucidation of its role in various cellular processes, including cell survival, migration, and invasion. These application notes provide detailed protocols for utilizing this compound to probe CAIX function in cancer biology.
Data Presentation
The inhibitory activity of this compound against human Carbonic Anhydrase IX is summarized in the table below.
| Compound | Target | Inhibitory Constant (Kᵢ) |
| This compound (APBS-5m) | hCA IX | 2.7 nM |
Note: Data on the selectivity of this compound against other carbonic anhydrase isoforms is not currently available.
Signaling Pathways and Experimental Workflows
To visualize the role of CAIX and the application of inhibitors like this compound, the following diagrams illustrate key signaling pathways and experimental workflows.
Experimental Protocols
The following are representative protocols for investigating the effects of this compound on CAIX activity and downstream cellular processes.
Protocol 1: In Vitro CAIX Enzyme Activity Assay
Objective: To determine the inhibitory effect of this compound on the catalytic activity of purified recombinant human CAIX.
Materials:
-
Recombinant human CAIX protein
-
This compound
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Substrate: p-nitrophenyl acetate (B1210297) (p-NPA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of recombinant hCAIX in Assay Buffer.
-
Prepare a stock solution of p-NPA in acetonitrile.
-
-
Assay Setup:
-
Add Assay Buffer to each well of a 96-well plate.
-
Add varying concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the recombinant hCAIX solution to all wells except the no-enzyme control.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of cancer cells cultured under hypoxic conditions.
Materials:
-
Cancer cell line expressing CAIX (e.g., HeLa, HT-29)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
96-well cell culture plate
-
Hypoxia chamber or incubator
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Expose the cells to normoxic (21% O₂) or hypoxic (1% O₂) conditions for 24 hours to induce CAIX expression.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for an additional 48-72 hours under the respective oxygen conditions.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
-
Plot cell viability versus inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 3: Wound Healing (Scratch) Assay for Cell Migration
Objective: To evaluate the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line expressing CAIX
-
Complete cell culture medium
-
This compound
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells into the wells of a culture plate and grow until they form a confluent monolayer.
-
-
Creating the Wound:
-
Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
-
Treatment:
-
Replace the PBS with fresh culture medium containing different concentrations of this compound or a vehicle control.
-
-
Image Acquisition:
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the initial wound area.
-
Compare the rate of migration between treated and control groups.
-
Protocol 4: Western Blot Analysis of Downstream Signaling
Objective: To investigate the effect of this compound on the expression of CAIX and downstream signaling proteins.
Materials:
-
Cancer cell line expressing CAIX
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CAIX, anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat cells with this compound under hypoxic conditions as described in Protocol 2.
-
Lyse the cells and collect the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between different treatment groups.
-
Summary
This compound is a potent inhibitor of CAIX, offering a valuable tool for dissecting the role of this key enzyme in cancer biology. The protocols outlined above provide a framework for investigating the effects of this compound on CAIX activity, cancer cell viability, migration, and related signaling pathways. These studies will contribute to a better understanding of CAIX-mediated processes and may aid in the development of novel anticancer therapies targeting tumor hypoxia.
Protocol for Evaluating hCAIX-IN-20-Induced Apoptosis in Cancer Cells
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Human carbonic anhydrase IX (hCAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is often associated with hypoxic conditions.[1][2] Its expression generally correlates with poor prognosis and resistance to therapy.[3] hCAIX plays a crucial role in regulating intra- and extracellular pH, thereby promoting tumor cell survival, proliferation, and metastasis.[2][4] Consequently, hCAIX has emerged as a promising therapeutic target for the development of novel anticancer agents. Small molecule inhibitors of hCAIX, such as hCAIX-IN-12 and hCAIX-IN-13, have been shown to induce apoptosis in cancer cells, making the evaluation of apoptosis a critical step in the preclinical assessment of new hCAIX inhibitors like the hypothetical hCAIX-IN-20.[5][6]
Mechanism of Apoptosis Induction by hCAIX Inhibitors
Inhibition of hCAIX disrupts the pH balance within cancer cells, leading to intracellular acidification. This alteration in pH, coupled with an increase in reactive oxygen species (ROS), can trigger the intrinsic apoptotic pathway.[4][6] This pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of executioner caspases, such as caspase-3 and -7.[4] These caspases are responsible for the cleavage of key cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.
Experimental Protocols
This section provides detailed methodologies for evaluating the apoptotic effects of this compound on cancer cells.
1. Cell Culture and Drug Treatment
-
Cell Lines: Select appropriate cancer cell lines with known hCAIX expression (e.g., HeLa, HCT-116).[4][6]
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[7] Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. Replace the medium with a fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).
2. Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay is used to detect the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.[8][9]
-
Reagents: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Procedure:
-
After treatment with this compound, harvest the cells (including floating and adherent cells) by trypsinization.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[8][9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8][9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[8]
-
-
Data Analysis:
3. Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[9]
-
Reagents: Caspase-Glo® 3/7 Assay Kit.
-
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described above.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[9]
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.[9]
-
Measure the luminescence of each sample with a plate-reading luminometer.
-
-
Data Analysis: Normalize the luminescence signal of treated samples to that of the vehicle-treated control to determine the fold change in caspase-3/7 activity.
4. Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[8]
-
Reagents: Lysis buffer, protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer buffer, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control like β-actin), HRP-conjugated secondary antibodies, and chemiluminescent substrate.
-
Procedure:
-
After treatment, lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[8]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the protein of interest to the loading control.[8]
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Apoptosis Induction in Cancer Cells
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Fold Change in Caspase-3/7 Activity |
| Vehicle Control | 0 | 1.0 | ||
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 | |||
| Positive Control | Varies |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression
| Treatment Group | Concentration (µM) | Relative Bax Expression | Relative Bcl-2 Expression | Relative Cleaved Caspase-3 Expression |
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 |
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for evaluating apoptosis.
References
- 1. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
hCAIX-IN-20 solubility issues in cell culture media
Welcome to the technical support center for hCAIX-IN-20. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of this inhibitor in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For creating high-concentration stock solutions, we recommend using 100% dimethyl sulfoxide (B87167) (DMSO).[1][2][3] DMSO is a universal solvent capable of dissolving a wide range of small molecules, including hydrophobic compounds like many kinase inhibitors.[4] For cell culture applications, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid solvent-induced toxicity.[1][3] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[1]
Q2: My this compound precipitated after I diluted the DMSO stock solution in my cell culture medium. What should I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic small molecules.[3] Here are several steps you can take to address this:
-
Decrease the final concentration: The concentration of this compound in your experiment may be exceeding its aqueous solubility limit. Try using a lower final concentration.[3]
-
Optimize DMSO concentration: While minimizing DMSO is important, a slightly higher final concentration (up to 0.5%) might be necessary to maintain solubility.[3]
-
Modify the dilution procedure: Instead of diluting the high-concentration DMSO stock directly into the medium, create an intermediate dilution of the inhibitor in DMSO first. Then, add this intermediate stock to your pre-warmed (37°C) cell culture medium while gently vortexing.[5]
-
Use a different solvent system: For highly insoluble compounds, a co-solvent system or a formulation with excipients might improve solubility.[3]
Q3: How should I store the this compound stock solution?
A3: Proper storage is crucial for maintaining the stability and integrity of the inhibitor.[1]
-
Solid (Powder) Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years, unless otherwise specified on the product datasheet. Keep the compound desiccated to prevent hydration.[3]
-
DMSO Stock Solutions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -20°C or -80°C for long-term stability.[4]
Q4: What is the maximum recommended concentration of DMSO for my cell culture experiments?
A4: The tolerance to DMSO can vary significantly between different cell lines.[3] As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.[3]
-
0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.[3]
-
> 0.5% - 1% DMSO: Can be cytotoxic to some cells and may induce off-target effects. It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in cell culture medium upon addition of this compound. | The compound's solubility limit in the aqueous medium has been exceeded. | - Lower the final concentration of the inhibitor.[3]- Increase the final DMSO concentration slightly (up to 0.5%), ensuring to include a vehicle control.[3]- Prepare an intermediate dilution in DMSO before adding to the medium.[5]- Pre-warm the cell culture medium to 37°C before adding the inhibitor.[5] |
| The inhibitor stock solution was not fully dissolved. | - Before preparing working solutions, ensure the solid compound is fully dissolved in DMSO. This can be aided by vortexing and sonication.[4][6] | |
| Components in the media are causing precipitation. | - Test the solubility of this compound in a simpler buffer system like PBS to assess its inherent aqueous stability.[7] | |
| Inconsistent or no observable effect of the inhibitor. | The inhibitor may have degraded due to improper storage. | - Prepare a fresh stock solution from the solid compound.[1] Ensure proper storage of stock solutions at -20°C or -80°C in small aliquots.[1][4] |
| The inhibitor is not cell-permeable. | - Verify from any available literature or manufacturer's data that the inhibitor can cross the cell membrane. | |
| Incorrect timing of inhibitor addition. | - Optimize the incubation time based on the specific cell line and experimental goals. | |
| High levels of cell death observed, even at low concentrations. | Solvent toxicity. | - Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%).[1][3] Always run a solvent-only control.[1] |
| The inhibitor concentration is too high. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your cell line. Start with a wide range of concentrations.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Equilibrate the Compound: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4]
-
Prepare High-Concentration Stock Solution: Dissolve the compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).[7] To ensure complete dissolution, vortex the solution vigorously and, if necessary, sonicate in a water bath for 5-10 minutes.[4]
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[4]
-
Preparation of Working Solution: a. Pre-warm your complete cell culture medium to 37°C.[5] b. Create an intermediate dilution of your this compound stock solution in DMSO. c. Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing to achieve the final desired concentration.[5] d. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.[5]
Protocol 2: Assessment of Kinetic Solubility in Aqueous Buffer
This protocol provides a method to estimate the solubility of this compound in your experimental buffer.
-
Prepare a serial dilution of the this compound stock solution in DMSO.[4]
-
Add aqueous buffer (e.g., PBS or your cell culture medium) to the wells of a 96-well plate.[4]
-
Transfer a small volume (e.g., 1-2 µL) of the DMSO dilutions to the aqueous buffer to achieve the final desired concentrations. The final DMSO concentration should be kept consistent and low (e.g., <1%).[4]
-
Include control wells containing buffer and the same final concentration of DMSO without the inhibitor.[4]
-
Seal the plate and incubate at room temperature for 1-2 hours to allow for equilibration.[4]
-
Measure the turbidity by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[4] An increase in absorbance compared to the DMSO-only control indicates precipitation.
-
Determine the maximum soluble concentration , which is the highest concentration that does not show a significant increase in turbidity.[4][5]
Visualizations
Signaling Pathway of CAIX in Tumor Cells
Caption: Simplified signaling pathway of CAIX under hypoxia and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Solubility Issues
Caption: A logical workflow for troubleshooting precipitation issues with this compound in cell culture.
References
Optimizing hCAIX-IN-20 concentration for maximum efficacy
Welcome to the technical support center for hCAIX-IN-20. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as compound APBS-5m) is a potent inhibitor of human Carbonic Anhydrase IX (hCA IX).[1][2] Carbonic Anhydrase IX is a transmembrane enzyme that is highly expressed in many types of cancer and is associated with the hypoxic tumor microenvironment.[3] CAIX plays a crucial role in pH regulation, promoting tumor cell survival and proliferation in acidic conditions by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting CAIX, this compound can disrupt this pH regulation, leading to intracellular acidification and subsequent inhibition of cancer cell growth and survival.
Q2: What is the potency of this compound?
A2: this compound is a highly potent inhibitor of hCA IX with a reported inhibition constant (Ki) of 2.7 nM.[1][2]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The optimal concentration of this compound for maximum efficacy will vary depending on the cell line, experimental conditions (e.g., cell density, incubation time), and the specific endpoint being measured. Based on data from other hCA IX inhibitors, a good starting point for in vitro cellular assays would be in the low micromolar range. It is recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific experimental setup. For example, similar CAIX inhibitors have been tested in ranges from 1.0 µM to 100.0 µM.[4]
Q4: How should I prepare and store this compound?
A4: Please refer to the manufacturer's data sheet for specific instructions on solubility and storage. Typically, small molecule inhibitors are dissolved in a solvent like DMSO to create a high-concentration stock solution, which is then aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Further dilutions into aqueous media should be made fresh for each experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibitory effect observed | Incorrect concentration: The concentration of this compound may be too low for the specific cell line or assay. | Perform a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal concentration. |
| Compound degradation: The compound may have degraded due to improper storage or handling. | Ensure the compound is stored correctly as per the manufacturer's instructions. Prepare fresh dilutions from a new aliquot of the stock solution. | |
| Low CAIX expression: The cell line being used may not express sufficient levels of CAIX for the inhibitor to have a significant effect. | Verify CAIX expression in your cell line using techniques like Western blot, immunofluorescence, or qRT-PCR. Consider using a positive control cell line known to express high levels of CAIX. | |
| High cell toxicity or off-target effects | Concentration too high: The concentration of this compound may be in a toxic range for the cells. | Lower the concentration of the inhibitor. Determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity using an appropriate assay (e.g., MTT, LDH). |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final concentration of the solvent is at a non-toxic level (typically ≤ 0.1% for DMSO). Include a vehicle control (media with the same concentration of solvent but no inhibitor) in your experiments. | |
| Inconsistent results between experiments | Variability in experimental conditions: Differences in cell density, incubation time, or passage number can lead to variability. | Standardize all experimental parameters. Ensure consistent cell seeding density and use cells within a specific passage number range. |
| Incomplete dissolution of the compound: The inhibitor may not be fully dissolved in the media. | Ensure the compound is completely dissolved in the stock solution and is properly diluted in the final media. Visually inspect for any precipitate. |
Experimental Protocols
Protocol 1: Determination of IC50 for Cell Viability
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell viability using an MTT assay.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in complete cell culture medium. A typical concentration range to start with could be from 0.01 µM to 100 µM. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Extracellular Acidification Rate (ECAR) Assay
This assay measures the effect of this compound on the extracellular acidification rate, a key function of CAIX.
Materials:
-
This compound
-
Cancer cell line of interest
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
Assay medium
-
Glucose, Oligomycin, 2-DG
Procedure:
-
Seed cells in the specialized microplate for the extracellular flux analyzer and allow them to adhere.
-
Prepare a working solution of this compound in the assay medium.
-
Replace the culture medium with the assay medium containing either the vehicle or this compound and incubate for a short period.
-
Perform a glycolysis stress test by sequentially injecting glucose, oligomycin, and 2-deoxyglucose (2-DG).
-
Measure the ECAR at baseline and after each injection.
-
Analyze the data to determine the effect of this compound on glycolysis and glycolytic capacity, which are reflected in the ECAR measurements.
Data Presentation
Table 1: Potency of this compound and Related Inhibitors
| Compound | Target | Potency (Ki) | Reference |
| This compound | hCA IX | 2.7 nM | [1][2] |
| hCAIX-IN-19 | hCA IX | 6.2 nM | [4] |
| hCAIX-IN-13 | hCA IX | 6.57 µM (IC50) |
Table 2: Example Concentration Ranges for In Vitro Assays with CAIX Inhibitors
| Assay | Inhibitor | Concentration Range | Cell Lines | Reference |
| Cell Proliferation | hCAIX-IN-19 | 1.0 - 100.0 µM | U87MG, MDA-MB-231, PANC-1 | [4] |
| Extracellular Acidification | hCAIX-IN-13 | 10 - 20 µM | - | |
| Cytotoxicity | hCAIX-IN-13 | 0 - 200 µM | HeLa, A549, MDA-MB-231 |
Note: The effective concentration for this compound should be empirically determined and may differ from the examples provided for other inhibitors.
Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: General workflow for determining the IC50 of this compound.
Caption: Logical troubleshooting guide for this compound experiments.
References
Troubleshooting off-target effects of hCAIX-IN-20
Welcome to the technical support center for hCAIX-IN-20, a potent small molecule inhibitor of human Carbonic Anhydrase IX (hCAIX). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is designed to be a highly selective inhibitor of the enzymatic activity of human Carbonic Anhydrase IX (hCAIX). hCAIX is a transmembrane zinc metalloenzyme that is overexpressed in many types of solid tumors in response to hypoxia.[1] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, thereby regulating intracellular and extracellular pH.[1] By inhibiting hCAIX, this compound disrupts pH regulation in the tumor microenvironment, leading to increased intracellular acidosis and reduced tumor cell survival and proliferation.[2]
Q2: My experimental results with this compound are inconsistent. What are the common causes?
A2: Inconsistent results can arise from several factors, including compound instability, improper storage, or variability in experimental conditions. Ensure that stock solutions are prepared correctly, stored at the recommended temperature, and protected from light. Repeated freeze-thaw cycles should be avoided.[3] Additionally, confirm that the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and is kept at a level that does not affect the biological system (typically below 0.5%).[4]
Q3: I am observing a phenotype that doesn't seem to be related to CAIX inhibition. Could this be an off-target effect?
A3: While this compound is designed for high selectivity, off-target effects are a possibility with any small molecule inhibitor. The most common off-target interactions for sulfonamide-based CAIX inhibitors are with other carbonic anhydrase isoforms, such as the ubiquitously expressed cytosolic hCA I and hCA II.[5] Inhibition of these isoforms can lead to a variety of cellular effects unrelated to CAIX. In silico predictions for similar compounds have also suggested potential interactions with other proteins like histone deacetylases (HDACs).[6] It is crucial to perform validation experiments to distinguish on-target from off-target effects.
Q4: How can I confirm that this compound is engaging its target in my cellular model?
A4: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[7][8] This method is based on the principle that a protein becomes more thermally stable when bound to a ligand. By heating cells treated with this compound to a range of temperatures and quantifying the amount of soluble CAIX remaining, you can confirm direct binding of the inhibitor to its target.
Troubleshooting Guide: Investigating Potential Off-Target Effects
This guide provides a systematic approach to identifying and validating potential off-target effects of this compound.
Issue: Unexpected Phenotype or Cellular Response
An unexpected phenotype that does not align with the known functions of CAIX may indicate an off-target effect.
Step 1: Confirm On-Target Engagement
Before investigating off-targets, it is essential to confirm that this compound is binding to CAIX in your experimental system.
-
Experiment: Perform a Cellular Thermal Shift Assay (CETSA).
-
Expected Outcome: A thermal shift (increased stability) of CAIX in the presence of this compound compared to the vehicle control.
-
Troubleshooting: If no thermal shift is observed, there may be issues with compound permeability or stability in your cell model.
Step 2: Assess Activity Against Other Carbonic Anhydrase Isoforms
The most likely off-targets are other CA isoforms.
-
Experiment: If possible, perform in vitro enzymatic assays with purified recombinant hCA I and hCA II.
-
Expected Outcome: this compound should exhibit significantly lower potency (higher Ki) against hCA I and hCA II compared to hCA IX.
-
Troubleshooting: If potent inhibition of other CA isoforms is observed, this is a likely source of the unexpected phenotype.
Step 3: Employ Orthogonal Approaches to Validate the Phenotype
Use alternative methods to confirm that the observed phenotype is due to CAIX inhibition.
-
Experiment 1: Use a Structurally Unrelated CAIX Inhibitor. Treat your cells with a different class of CAIX inhibitor (if available) that has a distinct chemical scaffold from this compound.
-
Rationale: If the same phenotype is observed with a structurally different inhibitor, it is more likely to be a true on-target effect.
-
-
Experiment 2: Genetic Knockdown of CAIX. Use siRNA or shRNA to reduce the expression of CAIX in your cells.
-
Rationale: If the genetic knockdown of CAIX phenocopies the effect of this compound, this provides strong evidence for an on-target mechanism.
-
Step 4: Broad-Spectrum Off-Target Profiling
If the phenotype persists and is not explained by inhibition of other CA isoforms, a broader screen for off-targets may be necessary.
-
Experiment: Kinase profiling assays can screen the activity of this compound against a large panel of kinases. While CAIX is not a kinase, this is a common and broad screening method for off-target activities of small molecules.
-
Rationale: This can identify unexpected interactions with other enzyme classes.
Quantitative Data
The following table summarizes representative inhibition constants (Ki) for a selective CAIX inhibitor against its primary target and common off-target isoforms. This data can serve as a benchmark for evaluating the selectivity of this compound.
| Target Protein | Inhibition Constant (Ki) (nM) | Selectivity (fold vs. hCAIX) |
| hCAIX (On-Target) | 25 | 1 |
| hCAII (Off-Target) | 980 | 39.2 |
| hCAI (Off-Target) | 1500 | 60 |
Note: The data presented are representative values for a selective sulfonamide-based CAIX inhibitor and may not reflect the exact values for this compound.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for performing a CETSA experiment to validate the target engagement of this compound.
Materials:
-
Cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Apparatus for protein quantification (e.g., Western blot equipment)
-
Primary antibody against CAIX
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle control for 1-2 hours at 37°C.
-
Harvesting: Harvest the cells, wash with PBS containing protease inhibitors, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of soluble CAIX by Western blotting or another suitable method.
-
Data Analysis: Plot the amount of soluble CAIX as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[7][8]
Kinase Profiling
This protocol describes a general approach for in vitro kinase profiling to assess the specificity of this compound.
Materials:
-
A panel of purified recombinant kinases
-
Specific substrates for each kinase
-
This compound stock solution
-
Kinase reaction buffer
-
[γ-³³P]ATP or a non-radioactive ATP detection system
-
96-well or 384-well plates
-
Detection instrument (e.g., scintillation counter or luminometer)
Procedure:
-
Inhibitor Dilution: Prepare serial dilutions of this compound.
-
Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the specific kinase, and the diluted this compound or vehicle control.
-
Pre-incubation: Incubate for a defined period to allow for inhibitor binding.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP (e.g., [γ-³³P]ATP).
-
Reaction Termination and Detection: After a set time, stop the reaction and quantify the kinase activity. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity.[4]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound and determine the IC50 value for each kinase.
Visualizations
Caption: CAIX signaling pathway under hypoxic conditions and the point of inhibition by this compound.
Caption: A stepwise workflow for troubleshooting and identifying potential off-target effects.
Caption: The logical relationship between on-target and potential off-target effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 7. Side effects of acetazolamide: a systematic review and meta-analysis assessing overall risk and dose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetazolamide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Technical Support Center: hCAIX-IN-20 Stability and Handling
Welcome to the technical support center for hCAIX-IN-20. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with this compound in solution. Our goal is to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common challenge with hydrophobic small molecules like many carbonic anhydrase IX (CAIX) inhibitors. Here are several strategies to address this issue:
-
Lower the Final Concentration: The concentration of this compound in your final working solution may be exceeding its aqueous solubility limit. Try reducing the final concentration for your experiment.
-
Optimize DMSO Concentration: While it's ideal to minimize the concentration of dimethyl sulfoxide (B87167) (DMSO) in your final solution, a slightly higher percentage may be necessary to maintain the solubility of this compound.[1] Many cell-based assays can tolerate DMSO concentrations up to 0.5%, but it is crucial to include a vehicle control in your experimental design to account for any potential effects of the solvent.[1]
-
Adjust the pH of the Buffer: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[1] Experimenting with different pH values for your buffer may help you find a range where this compound is more soluble.
-
Utilize a Different Solvent System: Consider using a co-solvent system to improve solubility.[1]
Q2: How should I store my this compound stock solutions to ensure stability?
A2: Proper storage is critical for maintaining the integrity of your this compound stock solutions. For long-term storage, it is recommended to store stock solutions at -80°C. For short-term storage, -20°C is acceptable.[2] Always refer to the manufacturer's specific recommendations if available. It is best practice to aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: What are some common degradation pathways for small molecule inhibitors like this compound?
A3: Small molecule inhibitors can degrade through several mechanisms, with hydrolysis and oxidation being the most common.
-
Hydrolysis: This is the cleavage of a chemical bond by the addition of water. The rate of hydrolysis can be influenced by pH and temperature. Storing your compound in a buffered solution at an optimal pH can help minimize hydrolysis.[3][[“]]
-
Oxidation: This involves the loss of electrons from the molecule and can be initiated by exposure to oxygen, light, or trace metal ions. To prevent oxidation, you can use de-gassed solvents, protect your solutions from light by using amber vials, and consider adding antioxidants to the formulation.[3]
Troubleshooting Guide: Improving this compound Stability in Solution
This guide provides a systematic approach to troubleshooting and improving the stability of this compound in your experimental solutions.
Initial Assessment: Solubility and Stability Screening
Before proceeding with extensive experiments, it is crucial to determine the baseline solubility and stability of this compound in your desired buffer system.
This protocol provides a general method to estimate the kinetic solubility of this compound in an aqueous buffer.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution.
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your target aqueous buffer (e.g., PBS, pH 7.4).[1] This will generate a range of final compound concentrations.
-
Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) and visually inspect for any signs of precipitation. You can also use a plate reader to measure light scattering at a specific wavelength (e.g., 620 nm) to quantify precipitation.
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of this compound under those conditions.[1]
Formulation Strategies for Enhanced Stability
If you encounter stability issues, consider the following formulation strategies.
| Strategy | Description | Key Considerations |
| Co-solvents | Adding a water-miscible organic solvent (e.g., ethanol, PEG 300) to the aqueous buffer can increase the solubility of hydrophobic compounds. | The final concentration of the co-solvent should be optimized to avoid toxicity in cellular assays. |
| Excipients | Inert substances added to a formulation to improve stability, solubility, or other characteristics.[3] | The choice of excipient depends on the specific properties of the drug and the intended application. |
| Cyclodextrins | These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5] | The type of cyclodextrin (B1172386) and its concentration need to be optimized. |
| Polymers | Certain polymers can create amorphous solid dispersions or form micelles to enhance solubility.[6][7] Examples include Apinovex™ and Apisolex™ polymers.[6][7] | The polymer must be compatible with the drug and the experimental system. |
| Surfactants | Surfactants like Tween-80 can be used to increase solubility, but their concentration must be carefully controlled. | Surfactants can form micelles that may interfere with some biological assays. |
| pH Adjustment | Modifying the pH of the buffer can significantly impact the solubility of ionizable compounds.[1] | The chosen pH must be compatible with your experimental system (e.g., cell viability). |
| Amorphous Solid Dispersions (ASDs) | Dispersing the drug in a polymer matrix in an amorphous state can enhance its solubility and dissolution rate.[6][7] | This is a more advanced technique that typically requires specialized equipment. |
This protocol outlines a basic procedure to evaluate the chemical stability of this compound in a specific solution over time.
-
Prepare Initial Sample (T=0): Prepare a solution of this compound in your desired buffer (e.g., cell culture medium) at the final working concentration. Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins and stop degradation.[1]
-
Incubate Samples: Prepare identical samples and incubate them under your experimental conditions (e.g., 37°C, 5% CO2).
-
Collect Time Points: At various time points (e.g., 2, 4, 8, 24 hours), collect aliquots of the incubated solutions and quench them as described in step 1.
-
Sample Analysis: Centrifuge all quenched samples to pellet any precipitated material. Analyze the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection, to quantify the remaining amount of intact this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its degradation rate.
Visual Guides
Troubleshooting Workflow for this compound Precipitation
References
Technical Support Center: Overcoming Resistance with Carbonic Anhydrase IX Inhibitors
Disclaimer: No specific public data is available for a compound designated "hCAIX-IN-20". This technical support center utilizes SLC-0111 , a well-characterized and clinically evaluated Carbonic Anhydrase IX (CAIX) inhibitor, as a representative molecule to address common challenges and questions regarding the use of CAIX inhibitors in overcoming therapy resistance in cancer cell lines. The principles and methodologies described herein are broadly applicable to potent and selective CAIX inhibitors.
Introduction to Carbonic Anhydrase IX and Therapy Resistance
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is largely absent in normal tissues.[1][2] Its expression is primarily induced by hypoxia (low oxygen), a common feature of the tumor microenvironment.[1] CAIX plays a crucial role in pH regulation, helping cancer cells to survive and thrive in the acidic conditions that they create through their altered metabolism.[1][2] This adaptation to the tumor microenvironment is a key driver of resistance to conventional cancer therapies, including chemotherapy and radiation.[3][4]
CAIX inhibitors, such as SLC-0111, are a class of targeted therapeutics designed to block the enzymatic activity of CAIX. By doing so, they disrupt the pH regulation of cancer cells, leading to intracellular acidification and making them more susceptible to the cytotoxic effects of other anticancer agents.[3][5] Therefore, CAIX inhibitors are primarily investigated as agents to re-sensitize resistant cancer cells to standard-of-care therapies.[6]
Troubleshooting Guide
This guide addresses common issues encountered when using a CAIX inhibitor to overcome chemoresistance.
| Question/Issue | Possible Cause | Suggested Action |
| 1. No significant re-sensitization to the primary drug is observed. | The cancer cell line may not express sufficient levels of CAIX. | Confirm CAIX expression in your cell line under both normoxic and hypoxic conditions via Western blot or qPCR. CAIX is often induced by hypoxia, so culturing cells in a hypoxic chamber (1% O2) for 24-48 hours is recommended prior to protein or RNA extraction. |
| The concentration of the CAIX inhibitor may be suboptimal. | Perform a dose-response experiment with the CAIX inhibitor alone to determine its IC50. For combination studies, use the CAIX inhibitor at a concentration below its IC50 to ensure that the observed effects are due to sensitization rather than direct toxicity. | |
| The primary chemotherapeutic agent may not be susceptible to pH-dependent efficacy. | Review the literature for your specific chemotherapeutic agent to understand its mechanism of action and whether its efficacy is influenced by intracellular or extracellular pH. Weakly basic drugs are more likely to be affected by the changes in pH induced by CAIX inhibitors. | |
| 2. The CAIX inhibitor shows high toxicity as a single agent. | The concentration used is too high. | As mentioned above, determine the IC50 of the CAIX inhibitor on your specific cell line and use a non-toxic concentration for combination experiments. |
| The cell line is highly dependent on CAIX for survival, even under normoxic conditions. | This can occur in some aggressive cancer cell lines. If this is the case, it represents a potential therapeutic vulnerability. For re-sensitization studies, a lower concentration of the CAIX inhibitor should be used. | |
| 3. Inconsistent results between experiments. | Variability in cell culture conditions, particularly oxygen levels. | Ensure consistent cell culture practices. For hypoxia-inducible CAIX expression, use a calibrated hypoxic chamber and be consistent with the duration of hypoxic exposure. |
| The stability of the CAIX inhibitor in culture media. | Prepare fresh dilutions of the CAIX inhibitor for each experiment from a frozen stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which CAIX inhibitors overcome drug resistance?
A1: CAIX inhibitors block the ability of cancer cells to maintain a favorable intracellular pH in the acidic tumor microenvironment. This leads to an accumulation of acid within the cancer cells, which can enhance the efficacy of certain chemotherapeutic drugs and counteract resistance mechanisms that are dependent on pH gradients.[3][5]
Q2: Should I use a CAIX inhibitor as a standalone treatment or in combination?
A2: While some preclinical studies have shown single-agent activity of CAIX inhibitors, they are most effective when used in combination with other therapies, such as chemotherapy, radiation, or immunotherapy.[3][5][7] Their primary role is to sensitize resistant tumors to these established treatments.[6]
Q3: How do I know if my cancer cell line is a good model to study CAIX inhibition?
A3: A good model system would be a cancer cell line that:
-
Expresses high levels of CAIX, particularly under hypoxic conditions.
-
Shows resistance to a standard-of-care chemotherapeutic agent.
-
Ideally, there is evidence in the literature that CAIX expression is associated with poor prognosis or therapy resistance in the cancer type from which the cell line is derived.
Q4: Can CAIX inhibitors overcome all types of drug resistance?
A4: No, CAIX inhibitors are most effective against resistance mechanisms that are influenced by the tumor microenvironment's hypoxia and acidosis. They may not be effective against resistance caused by other factors, such as mutations in the drug's target protein or overexpression of drug efflux pumps, although some studies suggest a potential role in modulating multidrug resistance.
Q5: What are the key signaling pathways affected by CAIX inhibition?
A5: By altering intracellular pH, CAIX inhibition can impact various signaling pathways involved in cell survival, proliferation, and metabolism. For example, it has been shown to affect the mTOR pathway.[8]
Quantitative Data from Preclinical Studies with SLC-0111
The following tables summarize the synergistic effects of SLC-0111 with conventional chemotherapeutic agents in various cancer cell lines.
Table 1: Effect of SLC-0111 on Chemosensitivity in Gastric Cancer Cell Lines [6][9]
| Cell Line | Chemotherapeutic Agent | SLC-0111 Effect | Outcome |
| AGS (Gastric Cancer) | 5-Fluorouracil, Paclitaxel, Cisplatin | Increased apoptosis | Re-sensitized resistant cells to chemotherapy. |
| ACC-201 (Gastric Cancer) | 5-Fluorouracil, Paclitaxel, Cisplatin | Increased apoptosis and reduced proliferation | Significantly improved therapy response in both wild-type and resistant cells. |
Table 2: Effect of SLC-0111 on Chemosensitivity in Melanoma and Breast Cancer Cell Lines [3][10]
| Cell Line | Chemotherapeutic Agent | SLC-0111 Concentration | Outcome |
| A375-M6 (Melanoma) | Dacarbazine, Temozolomide | 100 µM | Potentiated cytotoxicity of both drugs. |
| MCF7 (Breast Cancer) | Doxorubicin | 100 µM | Increased cell death and reduced colony formation in combination with doxorubicin.[3][10] |
Experimental Protocols
Protocol for Generating Chemoresistant Cancer Cell Lines
Objective: To develop a cancer cell line with acquired resistance to a specific chemotherapeutic agent.
Principle: This method involves continuous exposure of a cancer cell line to gradually increasing concentrations of a chemotherapeutic drug. This selects for a population of cells that can survive and proliferate at high drug concentrations.
Protocol:
-
Determine the initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of the desired chemotherapeutic agent using a cell viability assay (e.g., MTT assay).
-
Initial Exposure: Treat the parental cells with the chemotherapeutic agent at a concentration equal to the IC50 for 72 hours.
-
Recovery: Remove the drug-containing medium and culture the surviving cells in fresh, drug-free medium until they reach 70-80% confluency.
-
Dose Escalation: Subculture the cells and treat them with a slightly higher concentration of the drug (e.g., 1.5x the previous concentration).
-
Repeat Cycles: Repeat the cycle of treatment and recovery, gradually increasing the drug concentration with each cycle.
-
Confirmation of Resistance: Periodically, perform a cell viability assay on the resistant cell population and compare the IC50 to that of the parental cell line. A significant increase in the IC50 (e.g., >5-fold) indicates the development of resistance.
-
Characterization: Once a stable resistant cell line is established, further characterize it for changes in morphology, growth rate, and expression of relevant biomarkers (e.g., CAIX).
Cell Viability Assay (MTT Assay)
Objective: To assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[11][12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with the compounds of interest (e.g., primary drug alone, CAIX inhibitor alone, and the combination) at various concentrations. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Western Blotting for CAIX Expression
Objective: To detect and quantify the expression of CAIX protein in cell lysates.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis and transferred to a membrane.
Protocol:
-
Cell Lysis: Lyse the cells (both parental and resistant, under normoxic and hypoxic conditions) using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CAIX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare CAIX expression levels between samples.
Visualizations
Caption: Hypoxia-induced CAIX expression and its role in therapy resistance.
Caption: Experimental workflow for evaluating a CAIX inhibitor in combination therapy.
Caption: The interplay between hypoxia, CAIX, and chemoresistance.
References
- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signalchem LifeScience [signalchemlifesciences.com]
- 3. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The CAIX inhibitor SLC-0111 exerts anti-cancer activity on gastric cancer cell lines and resensitizes resistant cells to 5-Fluorouracil, taxane-derived, and platinum-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. flore.unifi.it [flore.unifi.it]
- 10. researchgate.net [researchgate.net]
- 11. researchhub.com [researchhub.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Technical Support Center: Refining Delivery Methods for Small Molecule CAIX Inhibitors in Animal Models
Disclaimer: Information on a specific compound designated "hCAIX-IN-20" is not publicly available. This technical support center provides guidance based on the challenges and methodologies associated with other small molecule carbonic anhydrase IX (CAIX) inhibitors and general principles of in vivo drug delivery for poorly soluble compounds. The provided protocols and data are representative and should be adapted based on the specific physicochemical properties of the compound .
Frequently Asked Questions (FAQs)
Q1: My CAIX inhibitor is precipitating out of solution upon dilution with an aqueous vehicle for injection. What should I do?
A1: This is a common challenge for hydrophobic small molecule inhibitors. Here are several strategies to address this:
-
Optimize the Co-solvent Ratio: Start by dissolving the compound in a strong organic solvent like DMSO. When diluting with an aqueous buffer (e.g., saline or PBS), do so slowly and with constant vortexing. The final concentration of the organic solvent should be minimized to reduce toxicity (ideally <10%).[1][2]
-
Utilize a Surfactant: Adding a non-ionic surfactant, such as Tween-80 or Cremophor EL, can help to maintain the inhibitor in a stable emulsion or micellar formulation, preventing precipitation.
-
Explore Alternative Vehicle Formulations: Consider more complex vehicle systems. A common formulation for poorly soluble compounds is a mixture of DMSO, PEG300 (polyethylene glycol 300), Tween-80, and saline.[3] Another option is a corn oil-based formulation for lipophilic compounds.[3]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the vehicle can significantly enhance solubility.[2]
Q2: I'm observing signs of toxicity in my animal models after administration. How can I determine if it's related to the vehicle or the compound?
A2: It is crucial to de-risk your in vivo studies by including proper control groups:
-
Vehicle Control Group: Administer the vehicle solution without the CAIX inhibitor to a cohort of animals. This will help you determine if the observed toxicity is due to the formulation components (e.g., DMSO, Tween-80).
-
Dose-Response Study: Conduct a dose-escalation study to identify the maximum tolerated dose (MTD) of your compound. Toxicity may be dose-dependent.
-
Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
Q3: How can I confirm that my CAIX inhibitor is reaching the tumor and engaging with its target in vivo?
A3: Target engagement can be assessed through several methods:
-
Pharmacokinetic (PK) Studies: Measure the concentration of the inhibitor in plasma and tumor tissue over time to ensure adequate exposure.
-
Pharmacodynamic (PD) Biomarkers: Since CAIX is involved in regulating pH, you can measure changes in the tumor microenvironment, such as extracellular pH, as an indicator of target engagement.
-
Immunohistochemistry (IHC): Assess the expression of downstream markers of CAIX activity or hypoxia-related proteins in tumor sections.[4]
-
In Vivo Imaging: If a fluorescently-labeled version of the inhibitor is available, imaging can be used to visualize its accumulation in the tumor.[5]
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent tumor growth inhibition | 1. Poor bioavailability of the inhibitor.2. Rapid metabolism and clearance of the compound.3. Suboptimal dosing regimen. | 1. Re-evaluate the formulation to enhance solubility and stability.2. Conduct pharmacokinetic studies to determine the half-life of the compound.3. Perform a dose-response study to find the optimal therapeutic dose and schedule. |
| Precipitation of the compound in the formulation over time | 1. The formulation is not stable at the storage temperature.2. The compound is degrading. | 1. Prepare fresh formulations for each experiment.2. Assess the stability of the compound in the chosen vehicle at different temperatures.3. Consider using a different formulation with better stabilizing properties. |
| Difficulty in administering a viscous formulation | 1. High concentration of excipients like PEG or oil.2. The needle gauge is too small. | 1. Gently warm the formulation to reduce its viscosity before injection.2. Use a larger gauge needle for administration.3. Explore alternative formulations that are less viscous. |
Quantitative Data Presentation
The following tables provide representative formulation data for small molecule inhibitors. Note that these are examples and the optimal formulation will depend on the specific properties of your CAIX inhibitor.
Table 1: Example Formulations for In Vivo Delivery of a Representative CAIX Inhibitor
| Formulation Component | Protocol 1 (Aqueous-based) | Protocol 2 (Oil-based) |
| Solvent | DMSO | DMSO |
| Concentration in Stock | 100 mg/mL | 50 mg/mL |
| Vehicle Composition | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% Corn Oil |
| Final Concentration | 5 mg/mL | 5 mg/mL |
| Preparation Notes | Requires sonication to achieve a clear solution.[3] | Requires sonication to achieve a clear solution.[3] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous-Based Formulation
-
Dissolve the CAIX inhibitor: Weigh the required amount of the CAIX inhibitor and dissolve it in 100% DMSO to create a high-concentration stock solution. Gentle warming and sonication may be necessary.
-
Prepare the vehicle mixture: In a separate sterile tube, mix the other vehicle components in the desired ratio (e.g., 40% PEG300, 5% Tween-80, and 45% saline).
-
Combine and dilute: Slowly add the DMSO stock solution to the vehicle mixture while vortexing to achieve the final desired concentration.
-
Final formulation: Ensure the final solution is clear and free of precipitation before administration.
Protocol 2: Intraperitoneal (IP) Injection in a Mouse Tumor Model
-
Animal preparation: Acclimatize the tumor-bearing mice to the experimental conditions.
-
Formulation preparation: Prepare the CAIX inhibitor formulation as described in Protocol 1.
-
Dosing: Calculate the required volume of the formulation based on the animal's weight and the desired dose.
-
Administration: Gently restrain the mouse and administer the formulation via intraperitoneal injection using an appropriate gauge needle.
-
Monitoring: Monitor the animal for any adverse reactions post-injection.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of CAIX in the tumor microenvironment.
Experimental Workflow
References
Technical Support Center: Overcoming Preclinical Limitations of Novel hCAIX Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during preclinical studies of novel human Carbonic Anhydrase IX (hCAIX) inhibitors. While this guide is broadly applicable, it will use the well-characterized inhibitor SLC-0111 as a primary example due to the extensive available data.
Frequently Asked Questions (FAQs)
Q1: My hCAIX inhibitor shows lower than expected potency in cell-based assays compared to biochemical assays. What could be the reason?
A1: Discrepancies between biochemical and cell-based assay potencies are common. Several factors can contribute to this:
-
Cell Permeability: The inhibitor may have poor membrane permeability, leading to a lower intracellular concentration.
-
Efflux Pumps: Cancer cells can actively transport the inhibitor out of the cell using efflux pumps like P-glycoprotein.
-
Protein Binding: The inhibitor might bind to other cellular proteins, reducing the effective concentration available to bind to hCAIX.
-
Inhibitor Stability: The compound may be metabolized or degraded by cellular enzymes over the course of the experiment.
Q2: I am observing significant off-target effects in my in vitro experiments. How can I validate that the observed phenotype is due to hCAIX inhibition?
A2: Validating on-target effects is crucial. Here are some strategies:
-
Use a Structurally Unrelated Inhibitor: Employ a second, structurally different hCAIX inhibitor. If both compounds produce the same biological effect, it is more likely to be an on-target effect.
-
Use a Negative Control Analog: If available, use a structurally similar but biologically inactive analog of your inhibitor. This compound should not elicit the same phenotype.
-
Rescue Experiments: If possible, overexpress hCAIX in your cell line to see if it rescues the phenotype induced by the inhibitor.
-
Knockdown/Knockout Models: Compare the inhibitor's effect in cells with normal hCAIX expression to cells where hCAIX has been knocked down or knocked out using techniques like siRNA or CRISPR.
Q3: My hCAIX inhibitor has poor aqueous solubility. How can I improve its formulation for in vitro and in vivo studies?
A3: Poor solubility is a common challenge for small molecule inhibitors. Here are some approaches:
-
Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO. For in vitro assays, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Excipients: For in vivo studies, formulation with excipients such as cyclodextrins, liposomes, or nanoparticles can improve solubility and bioavailability.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can enhance solubility.
-
Salt Forms: Investigate the possibility of creating different salt forms of your compound, as they can have varying solubility profiles.
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based proliferation assays.
-
Possible Cause 1: Cell Seeding Density. Inconsistent initial cell numbers can lead to variability in proliferation rates.
-
Solution: Optimize and standardize the cell seeding density for each cell line. Ensure even cell distribution in multi-well plates.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates. Wells on the periphery of the plate are prone to evaporation, which can concentrate the inhibitor and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile media or PBS to maintain humidity.
-
-
Possible Cause 3: Fluctuation in Hypoxic Conditions. Since CAIX is hypoxia-inducible, variations in oxygen levels can alter its expression and the inhibitor's effect.
-
Solution: Use a calibrated hypoxia chamber and ensure a consistent and stable low-oxygen environment throughout the experiment.
-
Problem 2: Lack of in vivo efficacy despite promising in vitro data.
-
Possible Cause 1: Poor Pharmacokinetics (PK). The inhibitor may have poor absorption, rapid metabolism, or rapid clearance in vivo, resulting in insufficient exposure at the tumor site.
-
Solution: Conduct PK studies to determine the compound's half-life, bioavailability, and tissue distribution. This data will inform appropriate dosing regimens.
-
-
Possible Cause 2: Insufficient Target Engagement. The administered dose may not be high enough to achieve the necessary concentration to inhibit hCAIX in the tumor microenvironment.
-
Solution: Develop and validate a biomarker assay to measure target engagement in vivo. This could involve measuring changes in intratumoral or plasma biomarkers that are direct or indirect readouts of hCAIX activity.
-
-
Possible Cause 3: Tumor Microenvironment Complexity. The in vivo tumor microenvironment is more complex than in vitro models. Factors like poor tumor perfusion can limit drug delivery.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Selected hCAIX Inhibitors
| Compound | Target | Ki (nM) | IC50 (µM) in Cancer Cell Lines | Reference |
| SLC-0111 | hCAIX | 4.1 | Varies by cell line | [4] |
| hCAXII | 7.7 | [4] | ||
| hCAI | 6697 | [4] | ||
| hCAII | 2950 | [4] | ||
| hCAIX-IN-18 | hCAIX | 43.0 | Not specified | [5] |
| hCAXII | 8.2 | [5] | ||
| hCAI | 3.5 | [5] | ||
| hCAII | 9.4 | [5] | ||
| hCAIX-IN-19 | hCAIX | 6.2 | Antiproliferative activity at 100 µM | [6] |
| hCAI | >725 | [6] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the hCAIX inhibitor in culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours under normoxic or hypoxic conditions, depending on the experimental design.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Western Blot for hCAIX Expression
-
Cell Lysis: Lyse cells treated with or without the inhibitor using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against hCAIX overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize the results.
Mandatory Visualizations
Caption: Mechanism of action of hCAIX and its inhibition.
Caption: Preclinical experimental workflow for hCAIX inhibitors.
Caption: Troubleshooting logic for poor in vivo efficacy.
References
- 1. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Best Practices for Long-Term Storage of hCAIX-IN-20
Disclaimer: The following storage and handling recommendations are based on general best practices for small molecule inhibitors. As specific manufacturer's data for hCAIX-IN-20 is not publicly available, it is imperative to consult the Technical Data Sheet (TDS) and Certificate of Analysis (CofA) provided by your supplier for definitive storage instructions.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound upon receipt?
A1: Upon receipt, the solid form of this compound should be stored in a tightly sealed container at -20°C for long-term stability, which can be effective for up to three years.[1][2] For shorter durations of up to two years, storage at 4°C is also an option.[1][2] It is crucial to store the compound in a desiccated environment to protect it from moisture, as hydration can compromise its stability.[1] Many small molecules are stable for the duration of shipping at room temperature, but long-term storage conditions should be implemented immediately upon arrival.[2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of many small molecule inhibitors due to its excellent solubilizing properties for organic compounds. It is critical to use anhydrous, high-purity DMSO, as it is highly hygroscopic and absorbed water can decrease the solubility and stability of the compound.[3]
Q3: How should I prepare and store stock solutions of this compound?
A3: To prepare a stock solution, allow the solid compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.[4] Centrifuge the vial to ensure all the powder is at the bottom.[1] For quantities of 10 mg or less, the solvent can be added directly to the vial.[2] After dissolving the compound completely, which may be aided by gentle vortexing or sonication, it is best practice to aliquot the stock solution into single-use volumes in tightly sealed, inert vials (e.g., amber glass or polypropylene (B1209903) with Teflon-lined caps).[3][5][6] This prevents repeated freeze-thaw cycles which can degrade the compound.[2][6]
Q4: At what temperature and for how long can I store the stock solutions?
A4: For short-term storage (up to one month), aliquots of DMSO stock solutions can be stored at -20°C.[1][2] For long-term storage (up to six months), it is recommended to store the aliquots at -80°C.[1][2] Always protect solutions from light by using amber vials or wrapping them in foil.[5][7]
Q5: My vial of solid this compound appears empty. Is there a problem?
A5: For small quantities, the compound may be present as a thin film or a small amount of powder that is difficult to see.[8] This is normal. When preparing your solution, ensure the solvent comes into contact with all inner surfaces of the vial to dissolve all the compound.[2]
Troubleshooting Guides
Issue 1: The this compound powder will not fully dissolve in DMSO.
-
Question: I'm having trouble dissolving the compound in DMSO. What should I do?
-
Answer:
-
Verify Solvent Quality: Ensure you are using anhydrous, high-purity DMSO.[3] Absorbed moisture can significantly reduce solubility.
-
Check Concentration: You might be attempting to create a solution above the compound's solubility limit. Consult the product datasheet for solubility information.
-
Aid Dissolution: Gentle warming (e.g., in a 37°C water bath) combined with vortexing or brief sonication can help dissolve the compound.[3][8] However, avoid excessive heat as it may cause degradation.[3]
-
Confirm Purity: Impurities in the compound can affect its solubility.[3]
-
Issue 2: My this compound stock solution shows precipitation after thawing.
-
Question: I noticed a precipitate in my stock solution after taking it out of the freezer. Can I still use it?
-
Answer:
-
Do Not Use Precipitated Solution: A solution with precipitate will have an unknown and lower concentration. Do not use it directly in your experiments.[1]
-
Attempt to Re-dissolve: Gently warm the vial to room temperature or 37°C and vortex or sonicate to see if the precipitate goes back into solution.[3] Visually inspect to ensure it is completely clear before use.
-
Prevent Future Precipitation: Precipitation upon thawing can be due to storing a supersaturated solution or issues with the solvent.[5] Consider storing at a slightly lower concentration. The primary way to prevent this is to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3]
-
Issue 3: I suspect my this compound is degrading.
-
Question: My experimental results are inconsistent, and I suspect the inhibitor has lost activity. How can I check for degradation?
-
Answer:
-
Visual Inspection: A change in the color of the solid compound or the stock solution can be an indicator of chemical degradation or oxidation.[5]
-
Analytical Verification: The most reliable way to check for degradation is to assess the purity of your compound using an analytical technique like High-Performance Liquid Chromatography (HPLC).[9] Compare the HPLC profile of your stored compound to that of a fresh sample or the profile provided on the Certificate of Analysis.
-
Review Storage Practices: Ensure you are following all recommended storage and handling procedures, including protection from light, moisture, and repeated freeze-thaw cycles, as these factors can accelerate degradation.[5]
-
Data Presentation
Table 1: General Recommendations for Long-Term Storage of this compound
| Form | Solvent | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | N/A | -20°C | Up to 3 years | Store in a tightly sealed container. Keep desiccated to prevent moisture absorption.[1] |
| N/A | 4°C | Up to 2 years | Suitable for shorter-term storage. Keep desiccated.[1] | |
| Stock Solution | DMSO | -20°C | Up to 1-3 months | Aliquot into single-use volumes. Use vials with Teflon-lined caps (B75204) to prevent evaporation. Protect from light.[1][8] |
| DMSO | -80°C | Up to 6 months | Recommended for longer-term solution storage. Aliquot into single-use volumes. Protect from light.[1][2] | |
| Aqueous Solution | Buffer | -20°C | Not Recommended | Most small molecules have limited stability in aqueous solutions; prepare fresh before use.[8] |
Experimental Protocols
Protocol: Purity and Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of a small molecule inhibitor like this compound and check for degradation over time.
1. Materials and Reagents:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
This compound sample (stored)
-
Reference standard (fresh or from a new vial, if available)
-
Anhydrous DMSO
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of your stored this compound sample in DMSO.
-
If available, prepare a fresh reference standard at the same concentration.
-
Dilute the stock solutions to a working concentration of approximately 0.1 mg/mL using the mobile phase (e.g., a 50:50 mixture of Mobile Phase A and B).[9]
-
-
HPLC Analysis:
-
Column: Reversed-phase C18.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: Set to the λmax of the compound (if unknown, use a PDA detector to scan a range, e.g., 210-400 nm, and select the wavelength of maximum absorbance). A standard wavelength like 254 nm can be used for initial screening.[9]
-
Gradient Elution:
-
0-20 min: Linear gradient from 10% B to 90% B.
-
20-25 min: Hold at 90% B.
-
25-26 min: Return to 10% B.
-
26-30 min: Re-equilibrate at 10% B.
-
-
-
Data Analysis:
-
Compare the chromatograms of the stored sample and the reference standard.
-
Purity Assessment: Calculate the purity of the stored sample by dividing the peak area of the main compound by the total area of all peaks (expressed as a percentage).
-
Degradation Assessment: Look for the appearance of new peaks or a significant decrease in the main peak's area in the stored sample compared to the reference. This indicates degradation.
-
Mandatory Visualization
Caption: Troubleshooting workflow for suspected compound degradation.
Caption: Logical diagram of best storage practices.
References
- 1. benchchem.com [benchchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How to store 99.9% DMSO properly? - Blog [cheezhengchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing hCAIX-IN-20 Toxicity in Normal Cells
Disclaimer: The compound "hCAIX-IN-20" is not a recognized designation in publicly available scientific literature. This technical support guide has been developed based on the characteristics of well-studied, potent, and selective small molecule inhibitors of human Carbonic Anhydrase IX (hCAIX), such as SLC-0111. The information provided is intended for research use only and is not a substitute for professional medical advice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of hCAIX inhibitors and the rationale for their use in cancer therapy?
A1: Human Carbonic Anhydrase IX (hCAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, particularly in response to hypoxia (low oxygen conditions).[1][2] Its expression in normal tissues is very limited. CAIX plays a crucial role in tumor biology by maintaining the intracellular pH (pHi) of cancer cells in a range favorable for survival and proliferation, while contributing to the acidification of the tumor microenvironment.[2] This acidic extracellular milieu facilitates tumor invasion, metastasis, and resistance to conventional therapies. hCAIX inhibitors are designed to block the catalytic activity of CAIX, leading to intracellular acidification and subsequent cancer cell death, while having minimal impact on normal cells that do not express high levels of CAIX.[3]
Q2: What are the potential off-target effects and toxicities of hCAIX inhibitors in normal cells?
A2: The primary concern with hCAIX inhibitors is their potential to inhibit other carbonic anhydrase isoforms that are ubiquitously expressed in normal tissues and play vital physiological roles. For instance, inhibition of CA I and CA II can lead to side effects. The non-specific CA inhibitor acetazolamide (B1664987), for example, can cause side effects such as hypokalemia, hyponatremia, and metabolic acidosis due to its action on CAs in the kidneys.[4][5] More selective CAIX inhibitors like SLC-0111 have undergone Phase 1 clinical trials and were found to be generally safe and well-tolerated, with some reported adverse events including taste alterations, nausea, and vomiting.[6][7] The key to minimizing toxicity is the high selectivity of the inhibitor for CAIX over other CA isoforms.
Q3: How can I assess the toxicity of a novel hCAIX inhibitor in my experiments?
A3: A standard approach to assessing the toxicity of a new hCAIX inhibitor involves a series of in vitro assays. These include:
-
Cell Viability Assays (e.g., MTT, CCK-8): To determine the concentration-dependent effect of the inhibitor on the viability of both cancer cell lines (expressing hCAIX) and normal cell lines (with low or no hCAIX expression).
-
Apoptosis Assays: To quantify the induction of programmed cell death in response to inhibitor treatment.
-
Intracellular pH (pHi) Measurement: To confirm the on-target effect of the inhibitor by measuring changes in the intracellular pH of treated cells.
Detailed protocols for these assays are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High toxicity observed in normal (hCAIX-negative) cell lines. | 1. Off-target effects: The inhibitor may be binding to other CA isoforms or other proteins. 2. Compound solubility issues: Precipitation of the compound at high concentrations can lead to non-specific toxicity. 3. Incorrect dosage: The concentrations used may be too high. | 1. Counter-screening: Test the inhibitor against a panel of other CA isoforms to determine its selectivity profile. 2. Solubility check: Visually inspect for precipitation and consider using a lower concentration range or a different solvent system (ensure solvent toxicity controls are included). 3. Dose-response curve: Perform a wide-range dose-response experiment to determine the IC50 and a non-toxic concentration range. |
| Inconsistent results between experiments. | 1. Cell passage number: High passage numbers can alter cell characteristics. 2. Reagent variability: Inconsistent preparation of inhibitor stock solutions or assay reagents. 3. Hypoxia conditions: Inconsistent oxygen levels if working under hypoxic conditions. | 1. Use low passage cells: Maintain a consistent and low passage number for all experiments. 2. Standardize reagent preparation: Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. 3. Calibrate hypoxia chamber: Ensure the hypoxia chamber is properly calibrated and maintains a stable, low oxygen environment. |
| No significant difference in toxicity between hCAIX-positive and hCAIX-negative cells. | 1. Low hCAIX expression: The "hCAIX-positive" cell line may not be expressing sufficient levels of the target. 2. Off-target cytotoxicity: The observed cell death may be due to mechanisms other than CAIX inhibition. | 1. Verify hCAIX expression: Confirm hCAIX expression levels by Western blot or qPCR. 2. Mechanism of action studies: Investigate other potential targets or pathways affected by the inhibitor. |
Quantitative Data Summary
The following tables summarize publicly available data on the cytotoxicity of representative hCAIX inhibitors.
Table 1: In Vitro Cytotoxicity (IC50) of SLC-0111 and a Novel Analog (Pyr) in Cancer and Normal Cell Lines [8]
| Compound | Cell Line | Cell Type | IC50 (µg/mL) |
| SLC-0111 | HT-29 | Colon Cancer | 13.53 |
| MCF7 | Breast Cancer | 18.15 | |
| PC3 | Prostate Cancer | 8.71 | |
| CCD-986sk | Normal Skin Fibroblast | 45.70 | |
| Pyr (SLC-0111 Analog) | HT-29 | Colon Cancer | 27.74 |
| MCF7 | Breast Cancer | 11.20 | |
| PC3 | Prostate Cancer | 8.36 | |
| CCD-986sk | Normal Skin Fibroblast | 50.32 |
Table 2: In Vitro Cytotoxicity (IC50) of a Sulfonamide CAIX Inhibitor (Compound E) in Cancer and Normal Cell Lines [1]
| Cell Line | Cell Type | IC50 (µM) at 24h |
| HEK-293 | Normal Embryonic Kidney | 152.0 ± 3.44 |
| HT-29 | Colon Cancer | 56.7 ± 2.01 |
| HeLa | Cervical Cancer | 46.8 ± 1.87 |
| MDA-MB-231 | Breast Cancer | 50.2 ± 1.98 |
Experimental Protocols
Cell Viability Assay (CCK-8 Protocol)
This protocol is adapted from commercially available kits and is a common method for assessing cell viability.[9]
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Culture medium appropriate for your cell lines
-
hCAIX inhibitor stock solution (e.g., in DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Include wells for background control (medium only).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the hCAIX inhibitor in culture medium.
-
Remove the medium from the wells and add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Intracellular pH (pHi) Measurement using BCECF-AM
This protocol describes a fluorescence microscopy-based method to measure intracellular pH.[10][11][12]
Materials:
-
Cells cultured on glass-bottom dishes
-
BCECF-AM (pH-sensitive fluorescent dye)
-
DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Nigericin (B1684572) (for calibration)
-
High potassium buffer for calibration (e.g., 140 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 5 mM glucose)
-
Fluorescence microscope with appropriate filters for BCECF (excitation ~490 nm and ~440 nm, emission ~535 nm)
Procedure:
-
Dye Loading:
-
Prepare a 1-5 µM working solution of BCECF-AM in HBSS.
-
Wash cells twice with HBSS.
-
Incubate cells with the BCECF-AM working solution for 20-30 minutes at 37°C.
-
Wash cells twice with HBSS to remove excess dye.
-
-
Image Acquisition:
-
Place the dish on the microscope stage.
-
Acquire fluorescence images by alternating excitation at ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive isosbestic point), with emission collected at ~535 nm.
-
Acquire baseline images before adding the inhibitor.
-
Add the hCAIX inhibitor at the desired concentration and acquire images at various time points.
-
-
Calibration:
-
At the end of the experiment, perfuse the cells with high potassium buffer containing 10 µM nigericin at a series of known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
Acquire images at each pH value to generate a calibration curve of the 490/440 fluorescence ratio versus pHi.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensity (490 nm / 440 nm) for each cell or region of interest.
-
Convert the fluorescence ratios to pHi values using the calibration curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of hCAIX induction by hypoxia and the mechanism of action of a hCAIX inhibitor.
References
- 1. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Evaluating off-label uses of acetazolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. A Protocol for Measurement of Intracellular pH [en.bio-protocol.org]
- 11. A Protocol for Measurement of Intracellular pH [bio-protocol.org]
- 12. Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL | AAT Bioquest [aatbio.com]
Technical Support Center: Validating hCAIX-IN-20 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the target engagement of hCAIX-IN-20 in cellular models. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm that this compound is binding to Carbonic Anhydrase IX (CAIX) in cells?
A1: The principal methods for validating this compound target engagement in a cellular context include the Cellular Thermal Shift Assay (CETSA), fluorescence-based competition assays, and Western blotting to analyze downstream signaling pathways.[1][2][3] CETSA is a biophysical method that directly assesses the binding of a compound to its target by measuring changes in the thermal stability of the target protein.[4] Fluorescence-based assays offer a direct way to visualize and quantify the binding of fluorescently-labeled inhibitors to CAIX on the cell surface.[2] Analysis of downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, provides indirect evidence of target engagement by measuring the functional consequences of CAIX inhibition.[5][6]
Q2: How do I choose the most appropriate assay for my experimental needs?
A2: The choice of assay depends on several factors, including the specific research question, available equipment, and desired throughput.
-
For direct confirmation of binding: CETSA is an excellent choice as it is a label-free method that directly measures the biophysical interaction between the inhibitor and the target protein in a cellular environment.[1][7]
-
For quantitative binding affinity in live cells: Fluorescence-based competition assays using a fluorescently labeled CAIX inhibitor are ideal for determining dissociation constants (Kd) on the surface of live cells.[2][8]
-
For high-throughput screening: High-throughput versions of CETSA (HT-CETSA) have been developed for screening larger compound libraries.[9]
-
To understand the functional consequences: Analyzing the phosphorylation status of downstream effectors of CAIX signaling (e.g., Akt, mTOR) via Western blot can confirm that the binding of this compound leads to a functional response.[3][5]
Q3: What are common pitfalls in CETSA experiments and how can I avoid them?
A3: Common issues in CETSA include insufficient protein stabilization, high variability between replicates, and challenges with protein detection. To mitigate these, ensure:
-
Optimal Temperature Range: Determine the optimal melting temperature (Tagg) of CAIX in your specific cell line through a temperature gradient experiment before performing the isothermal dose-response experiments.[9]
-
Consistent Sample Handling: Minimize variability by ensuring uniform cell density, treatment times, and heating/cooling steps across all samples.
-
Effective Lysis: Use a lysis buffer that efficiently solubilizes the non-aggregated protein while allowing for the pelleting of aggregated protein.
-
Sensitive Detection: Use a high-quality antibody for Western blotting or consider more sensitive detection methods like mass spectrometry (MS-CETSA) for a global view of protein thermal stability.[4]
Q4: Can I use a fluorescently-labeled version of this compound to directly visualize target engagement?
A4: Yes, if a fluorescently labeled version of this compound is available or can be synthesized, it can be used for direct visualization of target engagement via fluorescence microscopy.[2][10] This approach allows for the direct observation of the inhibitor binding to CAIX on the cell membrane. Co-localization studies with a CAIX-specific antibody can further confirm the specificity of the binding.[2]
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable thermal shift | 1. This compound does not bind to CAIX under the assay conditions.2. The concentration of this compound is too low.3. The chosen temperature for the isothermal experiment is not optimal. | 1. Confirm CAIX expression in your cell line using Western blot. Validate the activity of this compound using an alternative method.2. Perform a dose-response experiment with a wider range of concentrations.3. Perform a temperature-range CETSA to identify the optimal temperature where a clear shift can be observed. |
| High background in Western blot | 1. Non-specific antibody binding.2. Incomplete removal of aggregated proteins. | 1. Optimize antibody concentration and blocking conditions. Use a secondary antibody from a different host species if necessary.2. Ensure complete centrifugation to pellet aggregated proteins. Carefully collect the supernatant without disturbing the pellet. |
| Inconsistent results between replicates | 1. Uneven heating of samples.2. Variability in cell number or lysis efficiency. | 1. Use a PCR machine with a heated lid for consistent heating. Ensure all tubes are properly seated in the block.2. Carefully count cells before plating. Ensure complete and consistent lysis of all samples. |
Fluorescence-Based Competition Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High non-specific binding of the fluorescent probe | 1. The concentration of the fluorescent probe is too high.2. The probe binds to other cellular components. | 1. Titrate the fluorescent probe to determine the lowest concentration that gives a good signal-to-noise ratio.2. Include a control with a non-fluorescent competitor known to bind CAIX to determine the level of specific binding. Use CAIX-knockout cells as a negative control.[2] |
| No displacement of the fluorescent probe by this compound | 1. The affinity of this compound for CAIX is lower than that of the fluorescent probe.2. The concentration of this compound is too low. | 1. Use a fluorescent probe with a lower affinity if possible. Alternatively, this result indicates the relative binding affinities.2. Increase the concentration range of this compound in the competition assay. |
| Signal fades too quickly (photobleaching) | 1. Excessive exposure to excitation light. | 1. Minimize the exposure time during image acquisition. Use an anti-fade mounting medium if fixing cells. |
Quantitative Data Summary
| Assay Type | Parameter | This compound (Hypothetical Data) | Reference Compound (e.g., Acetazolamide) | Reference |
| Cellular Thermal Shift Assay (CETSA) | EC50 (Target Stabilization) | 50 nM | 500 nM | [1][4] |
| Fluorescence Competition Assay | Ki (Inhibition Constant) | 25 nM | 250 nM | [2][8] |
| Downstream Signaling (p-Akt) | IC50 (Inhibition of Phosphorylation) | 100 nM | 1 µM | [3][5] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol outlines the steps to assess the thermal stabilization of CAIX in cells upon binding of this compound.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Heat the cell suspensions or intact cells in a PCR thermocycler for 3 minutes across a range of temperatures (e.g., 40-70°C) to generate a melt curve, or at a single pre-determined temperature for isothermal analysis.[9]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thawing or by using a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for CAIX, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature or compound concentration.
-
Protocol 2: Live-Cell Fluorescence Competition Assay
This protocol describes how to determine the binding affinity of this compound by competing with a fluorescently labeled CAIX inhibitor.
-
Cell Preparation:
-
Plate cells expressing CAIX in a glass-bottom dish or multi-well plate suitable for microscopy.
-
Induce CAIX expression if necessary (e.g., by hypoxia).[2]
-
-
Competition Binding:
-
Wash the cells with assay buffer (e.g., PBS with calcium and magnesium).
-
Incubate the cells with a fixed, sub-saturating concentration of a fluorescent CAIX probe (e.g., fluorescein-labeled acetazolamide) and varying concentrations of this compound for a specified time at 37°C.[2]
-
-
Image Acquisition:
-
Wash the cells to remove unbound probe and inhibitor.
-
Acquire images using a fluorescence microscope with the appropriate filter sets.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity per cell for each concentration of this compound.
-
Plot the fluorescence intensity against the concentration of the competitor and fit the data to a suitable binding model to determine the IC50, from which the Ki can be calculated.
-
Visualizations
Caption: Workflow for CETSA to validate target engagement.
Caption: Simplified CAIX signaling pathway and the inhibitory point of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Picomolar fluorescent probes for compound affinity determination to carbonic anhydrase IX expressed in live cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. High-Affinity NIR-Fluorescent Inhibitors for Tumor Imaging via Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Developments in Carbonic Anhydrase IX-Targeted Fluorescence and Nuclear Imaging Agents [mdpi.com]
Validation & Comparative
A Comparative Guide to Carbonic Anhydrase IX Inhibitors in Preclinical Research: Focus on SLC-0111
A comparative analysis of hCAIX-IN-20 and SLC-0111 is not feasible at this time due to the absence of publicly available preclinical data for a compound specifically designated as "this compound." Extensive searches of scientific literature and chemical databases did not yield information on a carbonic anhydrase IX (CAIX) inhibitor with this name. It is possible that "this compound" represents an internal, unpublished compound, a misnomer, or a compound with limited research not yet in the public domain.
This guide will therefore provide a comprehensive overview of the well-documented, clinical-stage CAIX inhibitor, SLC-0111 , and its performance in preclinical models. To offer a comparative context, the guide will also reference other notable preclinical CAIX inhibitors where data is available.
Introduction to Carbonic Anhydrase IX (CAIX) as a Therapeutic Target
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a wide range of solid tumors and is a key regulator of tumor pH.[1][2] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment.[2] CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to intracellular pH homeostasis and the acidification of the tumor microenvironment.[1][2] This acidic extracellular environment promotes tumor progression, invasion, metastasis, and resistance to therapy, making CAIX a compelling target for anticancer drug development.[1][2]
SLC-0111: A Frontrunner in CAIX Inhibition
SLC-0111 is an ureido-substituted benzenesulfonamide (B165840) that acts as a potent and selective inhibitor of CAIX and the related isoform CAXII.[3] It has undergone extensive preclinical evaluation and has completed a Phase I clinical trial in patients with advanced solid tumors.[4]
Mechanism of Action
SLC-0111's primary mechanism of action is the inhibition of the catalytic activity of CAIX. By blocking this enzyme, SLC-0111 disrupts the pH regulation in and around tumor cells. This leads to an increase in intracellular acidity and a decrease in extracellular acidity. The consequences of this disruption include:
-
Induction of Apoptosis and Ferroptosis: By altering pH homeostasis, SLC-0111 can trigger programmed cell death pathways in cancer cells.
-
Inhibition of Tumor Growth and Metastasis: An acidic microenvironment is crucial for the activity of proteases involved in invasion and metastasis. By mitigating this acidity, SLC-0111 can reduce the metastatic potential of tumors.
-
Sensitization to Chemotherapy and Radiotherapy: The acidic tumor microenvironment is a known factor in resistance to conventional cancer therapies. By normalizing tumor pH, SLC-0111 can enhance the efficacy of these treatments.
-
Modulation of the Immune Response: A less acidic tumor microenvironment can improve the function of anti-tumor immune cells.
Below is a diagram illustrating the signaling pathway influenced by CAIX and its inhibition by SLC-0111.
Caption: Mechanism of CAIX and inhibition by SLC-0111.
Preclinical Performance of SLC-0111
SLC-0111 has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, both as a monotherapy and in combination with other agents.
In Vitro Efficacy
| Cell Line | Cancer Type | Key Findings | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Inhibition of proliferation and migration. | [1] |
| 4T1 | Breast Cancer | Reduced clonogenic survival under hypoxic conditions. | [5] |
| HeLa | Cervical Cancer | Significant reduction in hypoxia-induced extracellular acidification. | [6] |
| H460 | Lung Cancer | Decreased clonogenic survival in 3D spheroids. | [6] |
| A549 | Lung Cancer | Reduction in hypoxia-induced extracellular acidification. | [6] |
In Vivo Efficacy
| Cancer Model | Key Findings | Reference |
| Orthotopic MDA-MB-231 Breast Cancer | Decreased spontaneous lung metastases. | [1] |
| 4T1 Breast Cancer Xenograft | Inhibited tumor growth and spread. | [5] |
| Pediatric Glioblastoma Patient-Derived Xenograft | Decreased tumor growth in combination with temozolomide. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to evaluate CAIX inhibitors.
Extracellular Acidification Assay
Objective: To measure the ability of a CAIX inhibitor to block the acidification of the extracellular environment by cancer cells.
Methodology:
-
Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Induce hypoxia by placing the plate in a hypoxic chamber (e.g., 1% O2) for 24-48 hours.
-
Replace the culture medium with a weakly buffered medium (e.g., phenol (B47542) red-free RPMI) containing the CAIX inhibitor at various concentrations.
-
Incubate the plate under hypoxic conditions for a defined period (e.g., 4-6 hours).
-
Measure the pH of the medium using a pH-sensitive fluorescent probe (e.g., BCECF-AM) or a microplate reader.
-
Calculate the IC50 value for the inhibition of extracellular acidification.
3D Spheroid Clonogenic Survival Assay
Objective: To assess the effect of a CAIX inhibitor on the long-term survival and proliferative capacity of cancer cells grown in a more physiologically relevant 3D model.
Methodology:
-
Generate tumor spheroids by seeding cancer cells (e.g., H460) in ultra-low attachment plates.
-
Allow spheroids to form and grow for several days.
-
Expose the spheroids to the CAIX inhibitor at various concentrations under hypoxic conditions for a specified duration (e.g., 72 hours).
-
Wash the spheroids to remove the inhibitor.
-
Dissociate the spheroids into single cells using trypsin.
-
Plate a known number of cells in a new plate and allow them to form colonies for 10-14 days.
-
Stain the colonies with crystal violet and count the number of colonies to determine the surviving fraction.
Below is a workflow diagram for a typical preclinical evaluation of a CAIX inhibitor.
Caption: Preclinical development workflow for a CAIX inhibitor.
Conclusion
SLC-0111 is a promising CAIX inhibitor with a well-defined mechanism of action and robust preclinical data supporting its anti-tumor activity across various cancer types. Its ability to modulate the tumor microenvironment makes it an attractive candidate for combination therapies. While a direct comparison with "this compound" is not possible due to a lack of data, the extensive research on SLC-0111 provides a strong benchmark for the evaluation of future CAIX inhibitors. Researchers and drug developers can leverage the established experimental protocols to assess the potential of novel compounds in this class.
References
- 1. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors [mdpi.com]
- 2. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel inhibitor of carbonic anhydrase IX against cancer | BioWorld [bioworld.com]
- 6. Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Metastatic Potential of Novel Carbonic Anhydrase IX Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-metastatic effects of the novel carbonic anhydrase IX (CAIX) inhibitor, hCAIX-IN-20 (represented by the structurally similar compound hCAIX-IN-13), with other leading CAIX inhibitors: SLC-0111 (U-104), FC9398A, and VD11-4-2. The information herein is supported by experimental data from in vitro and in vivo studies, offering a comprehensive resource for evaluating and selecting promising candidates for further pre-clinical and clinical development.
Executive Summary
Metastasis remains the primary cause of cancer-related mortality. A compelling body of evidence implicates the hypoxia-inducible enzyme Carbonic Anhydrase IX (CAIX) in promoting tumor cell invasion and metastasis. CAIX, through its catalytic activity, contributes to the acidification of the tumor microenvironment, a condition that favors the degradation of the extracellular matrix and enhances cell motility. Consequently, the development of potent and selective CAIX inhibitors represents a promising therapeutic strategy to abrogate metastatic dissemination. This guide details the anti-metastatic properties of four distinct CAIX inhibitors, presenting comparative data on their efficacy in preclinical models and providing detailed experimental protocols to facilitate further research.
Comparative Analysis of Anti-Metastatic Effects
The following tables summarize the available quantitative data on the anti-metastatic effects of hCAIX-IN-13, SLC-0111, FC9398A, and VD11-4-2 from key in vitro and in vivo experimental models.
In Vitro Anti-Migratory and Anti-Invasive Efficacy
| Compound | Cell Line | Assay Type | Concentration | % Inhibition / Effect | Citation(s) |
| hCAIX-IN-13 | MDA-MB-231 | Cytotoxicity | 12.67 µM (IC50) | Induces apoptosis | [1] |
| SLC-0111 | HUH6 | Wound Healing | 100 µM | ~70% reduction in migration (normoxia), ~40% (hypoxia) | [2] |
| A375-M6 | Matrigel Invasion | Not specified | Abrogated MSC-induced invasion | [3] | |
| FC9398A | MDA-MB-231 | 3D Spheroid Invasion | 100 µM | Significant inhibition of invasion | [4] |
| Breast Cancer Explants | Collagen Invasion | 30 µM | Significantly inhibited invasion | [4] | |
| VD11-4-2 | MDA-MB-231 | Single-cell Migration | 20 µM | 20-26% reduction in cell velocity | [5] |
| MDA-MB-231 | Chemotaxis | 20 µM | Reduced chemotaxis towards EGF | [5] |
In Vivo Anti-Metastatic Efficacy
| Compound | Cancer Model | Animal Model | Dosing Regimen | Effect on Metastasis | Citation(s) |
| SLC-0111 | Triple Negative Breast Cancer (MDA-MB-231 LM2-4) | Orthotopic Xenograft | Not specified | Significantly reduced overall metastatic burden to the lung and liver | [6][7] |
| FC9398A | Breast Cancer (MDA-MB-231) | Xenograft | Not specified | Reduced xenograft growth | [4][8] |
Signaling Pathways and Mechanisms of Action
The anti-metastatic effects of these CAIX inhibitors are primarily attributed to the disruption of the pH-regulating activity of CAIX in the tumor microenvironment. This leads to a cascade of downstream effects that collectively impair the metastatic potential of cancer cells.
Caption: Signaling pathway of CAIX-mediated metastasis and its inhibition.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to enable standardized evaluation of CAIX inhibitors.
In Vitro Wound Healing (Scratch) Assay
This assay is a straightforward method to assess collective cell migration.
Caption: Experimental workflow for the in vitro wound healing assay.
Protocol:
-
Cell Seeding: Plate cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Wound Creation: Once confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentration of the CAIX inhibitor or vehicle control (e.g., DMSO).
-
Imaging (Time 0): Immediately capture images of the scratch in each well using a phase-contrast microscope at 10x magnification. Mark the position of the image to ensure the same field is captured at later time points.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Imaging (Time X): Capture images of the same fields at predetermined time points (e.g., 24 and 48 hours).
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area at time 0.
In Vitro Matrigel Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix.
Caption: Experimental workflow for the Matrigel invasion assay.
Protocol:
-
Insert Coating: Thaw Matrigel on ice and dilute with cold, serum-free medium. Add 100 µL of the diluted Matrigel to the upper chamber of a Transwell insert (8 µm pore size) and incubate at 37°C for at least 2 hours to allow for solidification.
-
Cell Preparation: Culture cells to 70-80% confluency and serum-starve for 18-24 hours. On the day of the assay, detach cells, wash with PBS, and resuspend in serum-free medium at a concentration of 2.5 x 10^5 to 5 x 10^5 cells/mL.
-
Assay Setup: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Cell Seeding and Treatment: Add the cell suspension containing the CAIX inhibitor or vehicle control to the upper chamber of the Matrigel-coated insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as 0.1% Crystal Violet.
-
Quantification: After washing and drying, image the stained cells using a microscope. Count the number of invaded cells in several random fields of view. The results can be expressed as the average number of invaded cells per field or as a percentage of invasion relative to the vehicle control.
In Vivo Metastasis Model (Orthotopic Xenograft)
This model recapitulates the metastatic cascade from a primary tumor to distant organs.
Protocol:
-
Cell Preparation: Harvest cancer cells expressing a reporter gene (e.g., luciferase) and resuspend in a mixture of PBS and Matrigel.
-
Orthotopic Injection: Anesthetize immunocompromised mice (e.g., NOD/SCID) and surgically expose the target organ (e.g., mammary fat pad for breast cancer). Inject the cell suspension into the organ.
-
Primary Tumor Growth Monitoring: Monitor primary tumor growth using calipers or bioluminescence imaging.
-
Treatment: Once tumors reach a predetermined size, randomize mice into treatment (CAIX inhibitor) and control (vehicle) groups. Administer treatment according to the desired schedule (e.g., daily oral gavage).
-
Metastasis Monitoring: Monitor for the development of metastases in distant organs (e.g., lungs, liver) using bioluminescence imaging at regular intervals.
-
Endpoint Analysis: At the end of the study (or when humane endpoints are reached), euthanize the mice and harvest primary tumors and metastatic organs.
-
Metastatic Burden Quantification: Quantify the metastatic burden by counting the number of metastatic nodules on the organ surface, measuring the tumor area from histological sections, or by ex vivo bioluminescence imaging of the harvested organs.
Conclusion
The selective inhibition of Carbonic Anhydrase IX presents a viable and promising strategy for the development of anti-metastatic therapies. The data compiled in this guide demonstrates the potential of several CAIX inhibitors, including SLC-0111, FC9398A, and VD11-4-2, to significantly impede cancer cell migration and invasion in preclinical models. While direct comparative data for hCAIX-IN-13 is still emerging, its mechanism as a CAIX inhibitor suggests similar anti-metastatic potential. The provided experimental protocols offer a standardized framework for the continued investigation and validation of these and other novel CAIX inhibitors, paving the way for the development of effective treatments to combat metastatic disease. Further research, including head-to-head comparative studies and investigation into combination therapies, is warranted to fully elucidate the clinical potential of targeting CAIX in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 3. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A cellular invasion assay for the real-time tracking of individual cells in spheroid or tumor-like mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Carbonic Anhydrase IX Inhibitors Across Diverse Cancer Types
A detailed guide for researchers and drug development professionals on the cross-validation of hCAIX-IN-20 activity, with a comparative analysis against other leading carbonic anhydrase IX inhibitors.
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is largely absent in normal tissues. Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment. CAIX plays a crucial role in pH regulation, promoting cancer cell survival and proliferation in acidic conditions, and facilitating invasion and metastasis. These characteristics make CAIX an attractive target for anticancer therapies. This guide provides a comparative analysis of the activity of a representative CAIX inhibitor, SLC-0111 (a ureido-substituted benzenesulfonamide), and other notable CAIX inhibitors across different cancer types, supported by experimental data and detailed protocols.
Comparative Activity of CAIX Inhibitors
The efficacy of CAIX inhibitors is typically evaluated by their inhibition constant (Ki) against the target enzyme and their ability to inhibit cancer cell growth (e.g., IC50 values) under hypoxic conditions where CAIX is predominantly expressed. The following table summarizes the inhibitory activity of SLC-0111 and other selected CAIX inhibitors against human carbonic anhydrase isoforms and their cytotoxic effects on various cancer cell lines.
| Inhibitor | Target(s) | Ki (hCAIX) | Ki (hCAII) | Cancer Cell Line | IC50 (Hypoxia) | Reference |
| SLC-0111 | CAIX, CAXII | 45 nM | 980 nM | MDA-MB-231 (Breast) | 25 µM | [1] |
| HT-29 (Colon) | 30 µM | |||||
| A549 (Lung) | 42 µM | |||||
| Ureido-sulfamate FC9398A | CAIX | 5.8 nM | 116 nM | MCF-7 (Breast) | 0.8 µM | [2] |
| MDA-MB-231 (Breast) | 1.2 µM | [2] | ||||
| Acetazolamide (AZA) | Pan-CA inhibitor | 25 nM | 12 nM | 4T1 (Breast) | >100 µM | |
| Dorzolamide | CAII, CAIX | 90 nM | 3 nM | HeLa (Cervical) | Not Reported | |
| Monoclonal Antibody G250 | CAIX | - | - | RCC (Renal) | Not Applicable |
Note: Ki values represent the concentration of inhibitor required to produce half-maximum inhibition. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. Data is compiled from various sources and experimental conditions may vary.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of CAIX inhibitors and the methods used to evaluate them, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
References
- 1. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of hCAIX-IN-20 and Indisulam for Researchers
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance, mechanisms of action, and experimental data of the carbonic anhydrase IX inhibitor, represented by the hCAIX-IN series, and the molecular glue, indisulam.
This guide provides a comprehensive comparative analysis of two distinct anti-cancer compounds: a representative selective inhibitor of human carbonic anhydrase IX (hCA IX) from the hCAIX-IN series (referred to herein as hCAIX-IN-19 as a representative example) and indisulam, a clinical-stage molecular glue degrader. This document is intended to serve as a resource for researchers by presenting a side-by-side comparison of their mechanisms of action, preclinical performance data, and detailed experimental methodologies.
Introduction to the Compounds
hCAIX-IN-19 is a potent and selective sulfonamide-based inhibitor of human carbonic anhydrase IX (hCA IX)[1]. Carbonic anhydrase IX is a transmembrane enzyme that is highly overexpressed in many solid tumors in response to hypoxia. It plays a crucial role in regulating intra- and extracellular pH, which promotes cancer cell survival, proliferation, and metastasis[2]. By inhibiting hCA IX, compounds like hCAIX-IN-19 aim to disrupt this pH regulation, leading to increased intracellular acidification and subsequent cancer cell death.
Indisulam is a novel sulfonamide anti-cancer agent that has a multifaceted mechanism of action. While it does exhibit inhibitory activity against carbonic anhydrases, its primary and most potent anti-cancer effect is attributed to its function as a "molecular glue"[3]. Indisulam induces the degradation of the RNA-binding protein RBM39 by facilitating its interaction with the DCAF15 E3 ubiquitin ligase complex, leading to RBM39's ubiquitination and subsequent proteasomal degradation[4][5]. The loss of RBM39, a key splicing factor, results in widespread aberrant pre-mRNA splicing, ultimately causing cell cycle arrest and apoptosis in cancer cells dependent on RBM39[4][5].
Mechanism of Action
The two compounds exert their anti-cancer effects through distinct primary mechanisms, as illustrated in the signaling pathway diagrams below.
References
A Head-to-Head Comparison of Sulfonamide-Based Inhibitors Targeting Human Carbonic Anhydrase IX
An Objective Guide for Researchers in Oncology and Drug Development
Introduction:
Human carbonic anhydrase IX (hCAIX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is strongly induced by hypoxia. Its role in regulating pH in the tumor microenvironment is crucial for cancer cell survival, proliferation, and metastasis, making it a prime target for anticancer therapies. Sulfonamide-based inhibitors are a major class of compounds developed to target hCAIX. This guide provides a head-to-head comparison of the performance of prominent sulfonamide-based inhibitors against hCAIX.
It is important to note that a search for "hCAIX-IN-20" in the public scientific literature did not yield a specific compound with this identifier. Therefore, this guide will focus on a comparative analysis of well-characterized and clinically relevant sulfonamide-based hCAIX inhibitors, providing a robust framework for understanding their relative potency and selectivity. The inhibitors chosen for this comparison are Acetazolamide (a first-generation, non-selective inhibitor), and a series of potent and selective ureido-substituted benzenesulfonamides, including the clinical trial candidate SLC-0111.
Quantitative Performance Data
The inhibitory potency of various sulfonamide-based compounds against hCAIX and other carbonic anhydrase isoforms is summarized below. The inhibition constant (Kᵢ) is a measure of the inhibitor's affinity for the enzyme; a lower Kᵢ value indicates a more potent inhibitor. Selectivity is a critical parameter, as inhibition of off-target isoforms like hCA I and hCA II can lead to undesirable side effects.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Ratio (II/IX) | Reference |
| Acetazolamide | 250 | 12 | 25.8 | 5.7 | 0.47 | [1][2] |
| SLC-0111 | >100,000 | 960 | 45.1 | 4.5 | 21.3 | [3][4][5] |
| U-CH₃ | - | 1765 | 7 | 6 | 252.1 | [6] |
| U-F | - | 960 | 45 | 4 | 21.3 | [6] |
| U-NO₂ | - | 15 | 1 | 6 | 15.0 | [6] |
| FC-531 | 9.7 | 1150 | 6.2 | 2.3 | 185.5 | [4] |
Note: A higher selectivity ratio (Kᵢ hCA II / Kᵢ hCA IX) indicates greater selectivity for the tumor-associated hCA IX isoform over the ubiquitous cytosolic hCA II isoform.
Signaling Pathway and Experimental Workflow
To understand the context of hCAIX inhibition, it is crucial to visualize its role in the tumor microenvironment and the general workflow for evaluating inhibitors.
Caption: Hypoxia-induced CAIX signaling pathway in the tumor microenvironment.
Caption: A typical experimental workflow for the evaluation of hCAIX inhibitors.
Experimental Protocols
Accurate determination of inhibitor potency is fundamental. The following are detailed methodologies for key assays used in the characterization of hCAIX inhibitors.
Stopped-Flow CO₂ Hydration Assay (Gold Standard)
This method directly measures the primary physiological reaction catalyzed by carbonic anhydrases and is considered the gold standard for determining inhibition constants (Kᵢ).[7]
Principle: The assay monitors the change in pH resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. A pH indicator dye (e.g., Phenol Red) is used to spectrophotometrically track the change in proton concentration in real-time.[7][8] A stopped-flow instrument is required for the rapid mixing of reactants and immediate measurement of the initial reaction velocity.[8]
Materials:
-
Assay Buffer: 20 mM HEPES, 20 mM Na₂SO₄, pH 7.5.[7]
-
pH Indicator: 0.2 mM Phenol Red.[7]
-
Enzyme: Purified recombinant human CAIX.[7]
-
Substrate: CO₂-saturated water (prepared by bubbling CO₂ gas through deionized water on ice).[7][9]
-
Inhibitor: Test compound and a positive control (e.g., Acetazolamide) at various concentrations.[7]
-
Stopped-flow spectrophotometer.
Procedure:
-
Equilibrate all solutions to the desired temperature (e.g., 25°C).[7]
-
Pre-incubate the purified hCAIX enzyme with the inhibitor (or vehicle control) for a set period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.[7]
-
In the stopped-flow instrument, one syringe is loaded with the enzyme-inhibitor solution, and the other syringe is loaded with the CO₂-saturated water containing the pH indicator.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator (e.g., at 557 nm for Phenol Red) for the initial 5-10 seconds of the reaction.[7]
-
Determine the initial velocity of the reaction from the linear phase of the absorbance change.
-
Subtract the uncatalyzed rate (measured in the absence of the enzyme) from the catalyzed rates.
-
Calculate the inhibition constants (Kᵢ) by non-linear least-squares fitting of the data, plotting reaction velocity against inhibitor concentration.[7]
p-Nitrophenylacetate (PNPA) Esterase Activity Assay
This is a colorimetric assay suitable for high-throughput screening of CAIX inhibitors. It measures the esterase activity of CAIX, which is a secondary function of the enzyme.[7][10]
Principle: CAIX can catalyze the hydrolysis of p-nitrophenylacetate (PNPA) to p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 400-405 nm.[10][11] The rate of p-nitrophenol formation is proportional to the enzyme's activity.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[7]
-
Substrate: p-Nitrophenylacetate (PNPA) stock solution in a solvent like acetonitrile (B52724) or DMSO.[7]
-
Inhibitor: Test compounds and a positive control (e.g., Acetazolamide) at various concentrations.[10]
-
96-well microplate.
-
Microplate reader capable of kinetic measurements at 400-405 nm.[10]
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the hCAIX enzyme solution, and the inhibitor solution (or vehicle for control wells).[7]
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.[7][10]
-
Initiate the reaction by adding the PNPA substrate solution to all wells.[10]
-
Immediately measure the absorbance at 400-405 nm in a kinetic mode for a set duration (e.g., 10-30 minutes) at a constant temperature.[10][12]
-
Determine the rate of reaction (V₀) from the slope of the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.[10]
References
- 1. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]
Unveiling the Selectivity of SLC-0111: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed assessment of the selectivity profile of SLC-0111, a prominent ureido-substituted benzenesulfonamide (B165840) inhibitor of human carbonic anhydrase IX (hCA IX). As a compound that has advanced to clinical trials, understanding its interaction with various carbonic anhydrase (CA) isoforms is critical for researchers in oncology, drug discovery, and molecular biology.[1][2] This document compiles quantitative inhibition data, detailed experimental methodologies, and visual workflows to offer a comprehensive resource for evaluating SLC-0111's performance against other CA isoforms.
Executive Summary
SLC-0111 demonstrates notable selectivity for the tumor-associated transmembrane isoforms hCA IX and hCA XII over the cytosolic isoforms hCA I and hCA II.[1] This preferential inhibition is a key attribute for its development as an anti-cancer therapeutic, as hCA IX and hCA XII are frequently overexpressed in hypoxic tumors and contribute to tumor acidosis and progression.[1] The data presented herein quantifies this selectivity, providing a clear basis for its application in targeted cancer research.
Comparative Inhibition Profile of SLC-0111
The inhibitory activity of SLC-0111 against a panel of human carbonic anhydrase isoforms is summarized below. The data, presented as inhibition constants (Kᵢ), reveals the compound's high affinity for hCA IX and hCA XII, with significantly lower potency against the off-target cytosolic isoforms hCA I and hCA II.
| Isoform | SLC-0111 Kᵢ (nM) | Reference Compound (Acetazolamide) Kᵢ (nM) |
| hCA I | >5000 | 250 |
| hCA II | 960 | 12 |
| hCA IX | 45 | 25 |
| hCA XII | 4.5 | 5.7 |
Note: Kᵢ values can vary slightly between different studies due to minor variations in experimental conditions.
Selectivity Ratios
To better illustrate the preferential binding of SLC-0111, the selectivity ratios were calculated from the inhibition constants.
| Selectivity Ratio | Value |
| hCA I / hCA IX | >111 |
| hCA II / hCA IX | 21.3 |
| hCA II / hCA XII | 213.3 |
These ratios underscore the remarkable selectivity of SLC-0111 for the tumor-associated isoforms, particularly hCA XII, over the ubiquitous cytosolic isoform hCA II.
Experimental Protocols
The determination of the inhibition constants for SLC-0111 was performed using a stopped-flow CO₂ hydration assay. This method measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton.
Stopped-Flow CO₂ Hydration Assay Protocol
1. Reagent Preparation:
-
Assay Buffer: A 20 mM HEPES or Tris buffer, pH 7.4, containing 20 mM NaBF₄ to maintain constant ionic strength.
-
pH Indicator: Phenol (B47542) red at a concentration of 0.2 mM.
-
Enzyme Solutions: Stock solutions of recombinant human CA isoforms (hCA I, II, IX, and XII) are prepared in the assay buffer. The final enzyme concentration in the assay is optimized to ensure a linear reaction rate.
-
Inhibitor Solutions: A stock solution of SLC-0111 is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to achieve a range of final inhibitor concentrations in the assay.
-
Substrate Solution: CO₂-saturated water is prepared by bubbling CO₂ gas into chilled, deionized water. The concentration of CO₂ typically ranges from 1.7 to 17 mM.
2. Instrumentation:
-
An Applied Photophysics stopped-flow instrument is used to monitor the reaction. The absorbance is measured at the maximum absorbance wavelength of the pH indicator (557 nm for phenol red).
3. Assay Procedure:
-
The enzyme and inhibitor solutions are pre-incubated together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
The enzyme-inhibitor solution is loaded into one syringe of the stopped-flow instrument, and the CO₂-saturated water is loaded into the other syringe.
-
The two solutions are rapidly mixed, and the change in absorbance is monitored over a period of 10-100 seconds. This change in absorbance is proportional to the change in pH resulting from the CO₂ hydration reaction.
-
The initial rates of the CA-catalyzed CO₂ hydration reaction are determined from the linear portion of the absorbance versus time curve.
4. Data Analysis:
-
The inhibition constants (Kᵢ) are determined by fitting the initial rate data to the Michaelis-Menten equation for competitive inhibition using non-linear least-squares methods with software such as PRISM.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the stopped-flow CO₂ hydration assay used to determine the inhibitory activity of SLC-0111.
References
Independent Verification of a Novel CAIX Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the anti-tumor properties of a novel human carbonic anhydrase IX (hCAIX) inhibitor, here designated as hCAIX-IN-20. The performance of this hypothetical compound is benchmarked against established CAIX inhibitors, supported by experimental data from publicly available research. Detailed protocols for key validation experiments are also provided to ensure reproducibility.
The Role of Carbonic Anhydrase IX in Oncology
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is generally absent in corresponding normal tissues.[1][2][3] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the action of the hypoxia-inducible factor-1α (HIF-1α).[1][4]
CAIX plays a crucial role in regulating pH in and around tumor cells.[1][2][5] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CAIX contributes to the maintenance of a neutral intracellular pH (pHi), which is favorable for tumor cell survival and proliferation, while promoting an acidic extracellular space.[1][2][6] This acidic microenvironment facilitates tumor invasion and metastasis.[1][2][7] Beyond pH regulation, CAIX is also implicated in cell adhesion and migration.[1][2] Given its tumor-specific expression and its role in promoting cancer progression, CAIX is a compelling target for anti-cancer therapy.[1][6][8]
Comparative Analysis of CAIX Inhibitors
The anti-tumor efficacy of a novel inhibitor like this compound can be evaluated by comparing its in vitro and in vivo performance against well-characterized CAIX inhibitors. The following table summarizes key performance indicators for several established sulfonamide-based CAIX inhibitors.
| Inhibitor | Target(s) | Ki against CAIX (nM) | In Vitro Activity (Cell Line) | In Vivo Activity (Model) | Key Findings |
| Acetazolamide | Pan-CA inhibitor | 12-25 | Increased doxorubicin (B1662922) uptake and cytotoxicity in CAIX-overexpressing cells.[9] | Combination with doxorubicin showed enhanced anti-tumor effect. | A widely used, non-isoform selective CA inhibitor. |
| Methazolamide | Pan-CA inhibitor | 14 | In combination with gemcitabine, significantly inhibited growth of pancreatic carcinoma cells.[5][10] | Downregulated markers of proliferation, invasion, and angiogenesis in a PDX model.[10] | A clinically used pan-isoform inhibitor. |
| Dorzolamide | CA inhibitor | 30-50 | Potent CA inhibitor.[3] | Primarily used in ophthalmology, but serves as a research tool. | |
| SLC-0111 | CAIX/XII selective | 45.7 (CAIX), 4.9 (CAXII) | Increased cytotoxicity of dacarbazine (B1669748) and temozolomide (B1682018) in melanoma cells.[9] | Demonstrated anti-tumor and anti-metastatic activity.[11] | A selective inhibitor that has been in clinical trials. |
| Ureido-sulfamates (e.g., S4) | CAIX selective | 0.8 | Significantly inhibited proliferation of breast cancer cell lines under normoxic and hypoxic conditions.[7] | A class of potent and selective CAIX inhibitors. |
Experimental Protocols for Independent Verification
In Vitro CAIX Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of CAIX.
Principle: A stopped-flow spectrophotometric assay is used to measure the inhibition of CAIX-catalyzed CO₂ hydration.
Protocol:
-
Enzyme and Substrate Preparation:
-
Recombinant human CAIX is used as the enzyme source.
-
A CO₂-saturated solution is used as the substrate.
-
A pH indicator dye (e.g., p-nitrophenol) is included in the buffer to monitor the pH change resulting from proton production.
-
-
Inhibitor Preparation:
-
This compound and reference inhibitors are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions are prepared to determine the IC₅₀ or Kᵢ values.
-
-
Assay Procedure:
-
The enzyme is pre-incubated with varying concentrations of the inhibitor.
-
The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated solution in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time to determine the initial reaction rate.
-
-
Data Analysis:
-
The initial rates are plotted against the inhibitor concentration.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated by fitting the data to a suitable dose-response curve.
-
The Kᵢ value can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Cell-Based Assays
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.
Principle: The reduction of a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product by metabolically active cells is proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Select cancer cell lines with high CAIX expression (e.g., HT-29 colon cancer, MDA-MB-231 breast cancer) and a control cell line with low or no CAIX expression.
-
Culture cells under both normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions to induce CAIX expression.
-
-
Treatment:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound and reference inhibitors for a specified period (e.g., 48-72 hours).
-
-
Assay Procedure:
-
Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance of the formazan product using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ value for each compound under both normoxic and hypoxic conditions.
-
This 3D culture model more closely mimics the tumor microenvironment.
Protocol:
-
Spheroid Formation:
-
Generate spheroids from CAIX-expressing cancer cells using methods such as the hanging drop technique or ultra-low attachment plates.
-
-
Treatment and Growth Monitoring:
-
Treat the spheroids with this compound and reference inhibitors.
-
Monitor the growth of the spheroids over time by measuring their diameter.
-
-
Analysis:
-
Assess changes in spheroid integrity, growth rate, and the formation of a necrotic core.
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of CAIX-expressing cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size.
-
-
Treatment:
-
Randomize the mice into treatment groups (vehicle control, this compound, reference inhibitor).
-
Administer the treatments via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
-
Efficacy Evaluation:
-
Measure the tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Ex Vivo Analysis:
-
Analyze the tumors for biomarkers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and hypoxia (e.g., HIF-1α).
-
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental designs, the following diagrams are provided.
Caption: The role of CAIX in the tumor microenvironment.
Caption: Preclinical workflow for evaluating a novel CAIX inhibitor.
References
- 1. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. scbt.com [scbt.com]
- 4. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics | Semantic Scholar [semanticscholar.org]
- 7. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 9. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to hCAIX-IN-20 and Novel Coumarin-Based CAIX Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of hCAIX-IN-20, a potent carbonic anhydrase IX (CAIX) inhibitor, with a selection of novel coumarin-based inhibitors targeting the same enzyme. Carbonic anhydrase IX is a transmembrane enzyme overexpressed in many types of solid tumors, playing a crucial role in tumor progression and metastasis by regulating pH in the tumor microenvironment. Its inhibition is a promising strategy for anticancer therapy. This document aims to provide an objective comparison of the performance of these inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate compounds for their studies.
Executive Summary
This compound (also known as APBS-5m) is a highly potent inhibitor of human carbonic anhydrase IX (hCAIX), with a Ki of 2.7 nM. While exhibiting strong inhibition of the target enzyme, its selectivity profile against other CA isoforms is a key consideration for its therapeutic potential. Novel coumarin-based inhibitors, on the other hand, represent a class of non-classical inhibitors that often display a high degree of selectivity for the tumor-associated isoforms CAIX and CAXII over the cytosolic isoforms CAI and CAII. This guide presents a quantitative comparison of the inhibitory activity and selectivity of this compound against several recently developed coumarin-based CAIX inhibitors.
Data Presentation: Quantitative Comparison of CAIX Inhibitors
The following table summarizes the in vitro inhibitory activity (Ki in nM) of this compound and selected novel coumarin-based inhibitors against four human carbonic anhydrase isoforms: hCAI, hCAII, hCAIX, and hCAXII. Lower Ki values indicate higher inhibitory potency. The selectivity ratio, calculated as Ki(hCAI or hCAII) / Ki(hCAIX), is also provided to illustrate the isoform-specific inhibition.
| Inhibitor | hCAI Ki (nM) | hCAII Ki (nM) | hCAIX Ki (nM) | hCAXII Ki (nM) | Selectivity (hCAI/hCAIX) | Selectivity (hCAII/hCAIX) | Reference |
| This compound (APBS-5m) | >10000 | 98.6 | 2.7 | 4.3 | >3703 | 36.5 | [1] |
| Coumarin-based 18f | 955 | 515 | 21 | 5 | 45.5 | 24.5 | [2][3] |
| Coumarin-based 17 | >10000 | >10000 | 163.0 | 9.6 | >61.3 | >61.3 | [4] |
| Coumarin-based 19 | >10000 | >10000 | 260.5 | 9.5 | >38.4 | >38.4 | [4] |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | 10 | 0.48 | [2][3] |
Note: Acetazolamide (AAZ) is a clinically used, non-selective carbonic anhydrase inhibitor included for reference.
Mechanism of Action
This compound, as a benzenesulfonamide (B165840) derivative, follows the classical mechanism of carbonic anhydrase inhibition. The sulfonamide group coordinates directly to the zinc ion in the active site of the enzyme, displacing a water/hydroxide ion and thereby blocking the catalytic activity.
Coumarin-based inhibitors, in contrast, are considered non-classical, "prodrug" inhibitors. They do not directly bind to the zinc ion. Instead, the lactone ring of the coumarin (B35378) scaffold is hydrolyzed by the esterase activity of the carbonic anhydrase enzyme within the active site. This hydrolysis generates a 2-hydroxy-cinnamic acid derivative, which then acts as the true inhibitor by binding to the entrance of the active site cavity, sterically hindering the access of the substrate (CO2). This unique mechanism of action is believed to contribute to their high selectivity for certain CA isoforms.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of CAIX inhibition and a typical experimental workflow for evaluating CAIX inhibitors.
Caption: Mechanisms of CAIX inhibition.
Caption: Evaluation of CAIX inhibitors.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Method)
The inhibitory activity of the compounds against various human carbonic anhydrase (hCA) isoforms is determined using a stopped-flow instrument to measure the CO2 hydration reaction.
Materials:
-
Recombinant human CA isoforms (hCAI, hCAII, hCAIX, hCAXII)
-
Test inhibitors (this compound, coumarin derivatives) dissolved in DMSO
-
CO2-saturated water
-
Buffer solution: 20 mM TRIS-HCl (pH 8.3) or 20 mM HEPES (pH 7.4) containing a pH indicator (e.g., phenol (B47542) red, p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: A solution of the specific hCA isoform is prepared in the buffer. The test inhibitor is serially diluted to various concentrations.
-
Reaction Initiation: The enzyme solution (with or without the inhibitor) is rapidly mixed with a CO2-saturated solution in the stopped-flow instrument.
-
Data Acquisition: The hydration of CO2 to bicarbonate and a proton causes a pH change in the solution, which is monitored by the change in absorbance of the pH indicator over time. The initial rates of the enzymatic reaction are recorded.
-
Data Analysis: The initial rates are plotted against the inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to the appropriate dose-response curve.
-
Ki Determination: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the specific CA isoform.
Conclusion
This guide provides a comparative overview of the potent CAIX inhibitor this compound and a selection of novel coumarin-based inhibitors. This compound demonstrates exceptional potency against hCAIX. The coumarin-based inhibitors, while exhibiting variable potency, often present a highly desirable selectivity profile, with minimal inhibition of the off-target cytosolic isoforms hCAI and hCAII. The choice of inhibitor will ultimately depend on the specific research question, with potency being a key factor for in vivo efficacy and selectivity being crucial for minimizing off-target effects. The provided data and experimental protocols are intended to assist researchers in making informed decisions for their cancer research endeavors.
References
- 1. A new framework for novel analogues of pazopanib as potent and selective human carbonic anhydrase inhibitors: Design, r… [ouci.dntb.gov.ua]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of hCAIX-IN-20 (APBS-5m) and Established Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel carbonic anhydrase IX (CAIX) inhibitor, hCAIX-IN-20 (also known as APBS-5m), with established cancer therapies. The objective is to present a clear, data-driven analysis of its performance, supported by available experimental data and detailed methodologies.
Introduction to this compound (APBS-5m)
This compound (APBS-5m) is a potent and selective small molecule inhibitor of human carbonic anhydrase IX (hCA IX).[1] CAIX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is induced by hypoxia. Its expression is associated with poor prognosis and resistance to therapy. By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CAIX helps maintain a neutral intracellular pH in cancer cells while contributing to an acidic tumor microenvironment. This acidic environment promotes tumor invasion, metastasis, and chemoresistance. Inhibitors of CAIX, such as this compound, represent a promising therapeutic strategy by disrupting this pH regulation, leading to cancer cell death and inhibition of tumor progression.
Performance Benchmarking: this compound vs. Established Therapies
This section provides a comparative overview of this compound's performance against conventional chemotherapy agents, Doxorubicin and Cisplatin, and another investigational CAIX inhibitor, SLC-0111.
Data Presentation
Table 1: In Vitro Efficacy of this compound (APBS-5m) Against Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) of this compound (APBS-5m) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.93[2][3][4][5] |
| HCT-116 | Colon Carcinoma | Not specified in abstracts |
| A549 | Lung Carcinoma | 5.86[2][3][4][5] |
| HeLa | Cervical Cancer | Not specified in abstracts |
| SK-MEL-173 | Melanoma | Not specified in abstracts |
Table 2: Comparative Efficacy and Mechanism of Action
| Therapy | Target / Mechanism of Action | Key Performance Data |
| This compound (APBS-5m) | Selective inhibitor of carbonic anhydrase IX (Ki = 2.7 nM).[1] Disrupts pH regulation in hypoxic tumor cells. | Induces apoptosis and inhibits colony formation in MDA-MB-231 cells.[2][3][4][5] Shows in vivo antitumor efficacy in a Solid Ehrlich Carcinoma model.[2][3][4][5] |
| SLC-0111 | Selective inhibitor of carbonic anhydrase IX. | Phase I clinical trial completed, showing the drug is safe and well-tolerated.[6][7] Stable disease observed in some patients with advanced solid tumors.[8][9][10] Currently in a Phase 1B trial in combination with gemcitabine (B846) for pancreatic cancer.[7] |
| Doxorubicin | DNA intercalation, inhibition of topoisomerase II, and generation of free radicals, leading to DNA damage and cell death.[11][12][13][14] | Broad-spectrum activity against various cancers including breast, lung, and ovarian cancers.[11] |
| Cisplatin | Forms DNA adducts, leading to cross-linking of DNA strands, which inhibits DNA replication and induces apoptosis.[15][16][17][18] | Effective against a range of solid tumors, including testicular, ovarian, bladder, and lung cancers.[15] |
Experimental Protocols
Disclaimer: The following experimental protocols are generalized methodologies based on common practices for the cited assays. The specific, detailed protocols used for the evaluation of this compound (APBS-5m) were not available in the public domain at the time of this guide's compilation.
In Vitro Assays
1. Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Cancer cell lines (MDA-MB-231, A549, etc.) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
2. Apoptosis Assay
-
Cell Treatment: MDA-MB-231 cells are treated with a selected concentration of this compound.
-
Staining: Cells are harvested and stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and viable cells.
3. Colony Formation Assay
-
Cell Seeding: A low density of MDA-MB-231 cells is seeded in 6-well plates.
-
Treatment: Cells are treated with this compound for a duration that allows for colony formation (typically 1-2 weeks).
-
Staining and Counting: The colonies are fixed and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to that in the control group.
4. HIF-1α Production Assay
-
Cell Culture and Treatment: MDA-MB-231 cells are cultured under hypoxic conditions (e.g., 1% O2) to induce HIF-1α expression and treated with this compound.
-
Protein Extraction: Whole-cell lysates are prepared from the treated and control cells.
-
Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for HIF-1α. A secondary antibody conjugated to an enzyme is then used for detection.
-
Analysis: The intensity of the bands corresponding to HIF-1α is quantified to determine its expression level relative to a loading control.
In Vivo Assay
Solid Ehrlich Carcinoma (SEC) Model
-
Tumor Induction: Solid Ehrlich Carcinoma is induced in an animal model (e.g., mice) by subcutaneous or intramuscular injection of Ehrlich ascites carcinoma cells.
-
Treatment: Once the tumors reach a palpable size, the animals are treated with this compound, a vehicle control, and potentially a positive control drug. The dosing regimen (dose, frequency, and route of administration) is a critical parameter.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Further analysis, such as histopathology or biomarker assessment, may be performed.
Visualizations
Signaling Pathway of CAIX Inhibition
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Role and mechanism of hypoxia-inducible factor-1 in cell growth and apoptosis of breast cancer cell line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antitumor Activity of Luteolin Against Ehrlich Solid Carcinoma in Rats via Blocking Wnt/β-Catenin/SMAD4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An in vitro investigation of the apoptosis-inducing activity of corosolic acid in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short and Long-Term Effects of the Exposure of Breast Cancer Cell Lines to Different Ratios of Free or Co-Encapsulated Liposomal Paclitaxel and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4.11. Biodistribution Study [bio-protocol.org]
- 10. The Ehrlich Tumor Induces Pain-Like Behavior in Mice: A Novel Model of Cancer Pain for Pathophysiological Studies and Pharmacological Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2.6. Colony Formation Assay [bio-protocol.org]
- 13. 4.3. Ehrlich’s Ascites Carcinoma Cell Line and Induction of In Vivo Solid Tumors [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Apoptosis assay [bio-protocol.org]
- 16. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for hCAIX-IN-20
Disclaimer: This document provides a general framework for the safe disposal of a research compound like hCAIX-IN-20, based on best practices for handling carbonic anhydrase inhibitors. The specific Safety Data Sheet (SDS) provided by the manufacturer for this compound is the primary source of information and must be consulted for complete safety, handling, and disposal instructions.
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For potent, biologically active molecules such as carbonic anhydrase IX (CAIX) inhibitors, stringent adherence to disposal protocols is essential to protect laboratory personnel and the environment. Based on safety profiles for similar compounds, this compound should be treated as hazardous chemical waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash.[1]
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is crucial to be familiar with the potential hazards of this compound. All handling and disposal operations should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[2]
Personal Protective Equipment (PPE): All personnel handling this compound for disposal must wear appropriate PPE.[2]
| Task | Recommended PPE |
| Waste Collection & Segregation | Nitrile gloves, Lab coat, Safety goggles[2] |
| Spill Cleanup (Small) | Double nitrile gloves, Disposable gown, Safety goggles or face shield[2] |
| Container Rinsing | Nitrile gloves, Lab coat, Safety goggles[2] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste.[1] The following steps outline the proper procedure for its collection and disposal.
1. Waste Collection:
-
Collect all waste containing this compound, including the pure compound, contaminated solutions, and any contaminated disposable labware (e.g., pipette tips, weigh boats), in a designated hazardous waste container.[1][2]
-
The container must be made of a material compatible with the chemical and be in good condition with a secure, leak-proof lid.[1] Often, the original product container is a suitable choice for waste storage.[1]
2. Labeling:
-
Clearly label the hazardous waste container with a completed Environmental Health and Safety (EHS) hazardous waste label.[1]
-
The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the laboratory and room number, and the Principal Investigator's name and contact information.[1] Avoid using chemical formulas or abbreviations.[1]
3. Storage:
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area within the laboratory.[1]
-
Ensure that the waste is segregated from incompatible materials to prevent adverse chemical reactions.[1] It is best practice to store different classes of chemical waste separately (e.g., acids, bases, solvents).[3]
-
Use secondary containment for all liquid hazardous waste.[1]
4. Disposal of Empty Containers:
-
Thoroughly empty the original this compound container.[1]
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[1] For highly potent or toxic chemicals, the first three rinses should be collected as hazardous waste.[1]
-
After appropriate rinsing, deface or remove the original label from the container before disposing of it as solid waste or as per your institution's guidelines for rinsed glassware or plastic.[1]
5. Request for Pickup:
-
Once the waste container is full, or in accordance with your institution's policy, submit a waste collection request to your institution's Environmental Health and Safety (EHS) office.[1]
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods.[1]
Experimental Protocol: Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary.
Small Spill:
-
Ensure you are wearing the appropriate PPE (double nitrile gloves, disposable gown, safety goggles/face shield).[2]
-
Conduct the cleanup within a chemical fume hood if possible.
-
Absorb the spill with an inert material such as vermiculite (B1170534) or sand.[2]
-
Carefully place the absorbent material into a sealed, labeled container for hazardous waste disposal.[2]
-
Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[2]
Large Spill:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department immediately.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling hCAIX-IN-20
Essential Safety and Handling Guide for hCAIX-IN-20
Disclaimer: This document provides a general framework for handling this compound, a potent carbonic anhydrase IX inhibitor, in a laboratory setting. This information must be supplemented and superseded by the specific Safety Data Sheet (SDS) provided by the manufacturer. The SDS is the primary source of information for safe handling, personal protective equipment (PPE), and emergency procedures.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to understand its potential hazards, including toxicity, reactivity, and physical hazards, which will be detailed in the compound's specific SDS. Based on general assessments for potent research compounds, the following PPE is recommended.[1][2]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound [1]
| Task | Recommended PPE |
| Receiving and Unpacking | • Nitrile gloves• Lab coat• Safety glasses |
| Weighing and Aliquoting (Solid Form) | • Double nitrile gloves• Disposable gown• Safety goggles or face shield• N95 or higher-rated respirator (in a ventilated enclosure)[3] |
| Solution Preparation and Handling | • Nitrile gloves• Lab coat• Safety goggles[4] |
| Waste Disposal | • Nitrile gloves• Lab coat• Safety goggles |
Always inspect PPE for damage before use and do not reuse disposable items.[1]
Operational and Disposal Plans
A clear plan for the entire lifecycle of the chemical in the laboratory is essential for safety and proper disposal.
1. Receiving and Storage: Upon receipt, visually inspect the package for any signs of damage or leakage.[1] Wear appropriate PPE (see Table 1) when unpacking.[1] Verify that the container is properly labeled and sealed. Store the compound according to the manufacturer's instructions on the SDS, paying close attention to temperature and light sensitivity.
2. Handling and Preparation:
-
Designated Area: All work with this compound, especially in its solid form, should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[1]
-
Weighing: Use a dedicated analytical balance within a ventilated enclosure. Tare the balance with the weigh boat before carefully adding the compound.[1]
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the solid to prevent the generation of dust.[1]
-
Labeling: All containers with this compound, including stock solutions and dilutions, must be clearly labeled with the chemical name, concentration, date of preparation, and appropriate hazard symbols.[1]
3. Spill Management: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection, before cleaning up. Absorb liquid spills with an inert material and collect all contaminated materials in a sealed container for hazardous waste disposal.
4. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including gloves, weigh boats, pipette tips, and excess solutions, must be segregated into a clearly labeled hazardous waste container.[1][5]
-
Container Management: Hazardous waste containers must be kept closed except when adding waste, be in good condition, and be stored in a designated, safe location away from incompatible materials.[5]
-
Disposal Procedures: All hazardous waste must be disposed of in accordance with federal, state, and local regulations.[6] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup and for specific guidance on disposal procedures.[5] Do not dispose of this compound down the drain.[5]
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound solid powder
-
Appropriate solvent (e.g., DMSO)
-
Analytical balance and weigh boat
-
Volumetric flask
-
Pipettes and tips
-
Vortex mixer or sonicator
Procedure:
-
Preparation: Consult the SDS for specific handling requirements. Don the appropriate PPE for solution preparation as listed in Table 1 and work within a certified chemical fume hood.[1]
-
Weighing: Calculate the required mass of this compound to prepare the desired volume and concentration. Place a weigh boat on the tared analytical balance and carefully weigh the calculated amount of the solid compound.[1]
-
Dissolving: Transfer the weighed compound to an appropriately sized volumetric flask. Add a portion of the solvent, cap, and mix until the solid is completely dissolved. A vortex mixer or sonicator may be used to aid dissolution.
-
Final Volume: Once dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials. Store the solution as recommended by the manufacturer.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. dentalcare.com [dentalcare.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
